Bms ccr2 22
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-XZOQPEGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-97-0 | |
| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-CCR2-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BMS-CCR2-22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and development in the field of CCR2 antagonism.
Core Mechanism of Action
BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2.[1][2][3] Its primary mechanism of action is to competitively bind to CCR2, thereby preventing the binding of its cognate ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1][2] This inhibition blocks the downstream signaling cascades that are normally initiated by CCL2 binding, which are pivotal for the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.
The interaction of BMS-CCR2-22 with CCR2 has been shown to be influenced by the amino acid residue Glutamic Acid 291 (Glu291) within the receptor, a key residue for the binding of many CCR2 antagonists. However, studies suggest that BMS-CCR2-22's binding affinity is not entirely reliant on this specific residue.
Quantitative Data Summary
The following table summarizes the in vitro potency of BMS-CCR2-22 in various functional assays. This data highlights its sub-nanomolar to low nanomolar activity in inhibiting key processes mediated by CCR2.
| Assay Type | Description | IC50 (nM) |
| CCR2 Binding Affinity | Inhibition of radiolabeled CCL2 binding to human CCR2. | 5.1 |
| Calcium Flux | Inhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells. | 18 |
| Chemotaxis | Inhibition of CCL2-induced migration of human monocytes. | 1 |
Signaling Pathways
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. BMS-CCR2-22, by blocking this initial step, effectively abrogates these downstream pathways. The primary signaling pathway involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the release of Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration, a key signal for cell migration.
Caption: CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of BMS-CCR2-22, based on the likely original publication by Cherney et al. (2008) and standard laboratory practices.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
HEK293 cell membranes expressing human CCR2
-
[¹²⁵I]-MCP-1 (radioligand)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA
-
BMS-CCR2-22 (or other test compounds)
-
Non-specific binding control: High concentration of an unlabeled CCR2 antagonist
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-CCR2-22 in assay buffer.
-
In a 96-well plate, combine the CCR2-expressing cell membranes, [¹²⁵I]-MCP-1 (at a final concentration near its Kd), and either BMS-CCR2-22, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters several times with ice-cold wash buffer (assay buffer without BSA) to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of BMS-CCR2-22 and determine the IC50 value by non-linear regression analysis.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CCL2.
Materials:
-
HEK293 cells stably expressing human CCR2
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Human recombinant CCL2 (MCP-1)
-
BMS-CCR2-22 (or other test compounds)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the CCR2-expressing cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of BMS-CCR2-22 to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a short period.
-
Using the plate reader's injector, add a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity following CCL2 addition is used to determine the level of calcium mobilization.
-
Calculate the percentage of inhibition at each concentration of BMS-CCR2-22 and determine the IC50 value.
Caption: Workflow for the intracellular calcium flux assay.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 5 µm pore size)
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
Human recombinant CCL2 (MCP-1)
-
BMS-CCR2-22 (or other test compounds)
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Isolate PBMCs or prepare a suspension of the monocytic cell line.
-
Pre-incubate the cells with various concentrations of BMS-CCR2-22 for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis buffer alone (negative control), CCL2 (positive control), or CCL2 with different concentrations of BMS-CCR2-22.
-
Place the membrane over the lower chamber.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with Calcein AM.
-
Quantify the number of migrated cells by measuring the fluorescence with a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 and determine the IC50 value.
Caption: Workflow for the monocyte chemotaxis assay.
In Vivo Metastatic Liver Tumor Model
This preclinical model evaluates the efficacy of BMS-CCR2-22 in a cancer setting.
Animal Model:
-
C57BL/6 mice
Tumor Cells:
-
MC38 colon adenocarcinoma cells
Treatment:
-
BMS-CCR2-22: 100 mg/kg, administered subcutaneously twice daily.
-
Control: Vehicle control (e.g., saline or appropriate solvent)
Procedure:
-
Culture MC38 cells under standard conditions.
-
Induce liver metastases by injecting MC38 cells into the portal vein or spleen of the C57BL/6 mice.
-
Randomize the mice into treatment and control groups.
-
Begin treatment with BMS-CCR2-22 or vehicle control at a specified time point post-tumor cell injection (e.g., 48 hours).
-
Continue treatment for a predetermined duration.
-
Monitor the health and weight of the mice regularly.
-
At the end of the study, euthanize the mice and harvest the livers.
-
Quantify the tumor burden in the liver by counting the number of metastatic nodules and/or measuring the total tumor volume or weight.
-
Analyze the data to determine the effect of BMS-CCR2-22 on liver metastasis.
Conclusion
BMS-CCR2-22 is a highly potent and specific antagonist of CCR2 that effectively blocks the CCL2/CCR2 signaling axis. Its mechanism of action, centered on the inhibition of monocyte and macrophage migration, has been well-characterized through a variety of in vitro assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on CCR2-targeted therapies for inflammatory diseases and cancer. Further investigation into the in vivo efficacy and safety profile of BMS-CCR2-22 and similar compounds will be crucial for their potential clinical translation.
References
BMS-CCR2-22: A Comprehensive Technical Overview of its Binding Affinity, and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-CCR2-22, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, and are implicated in a variety of inflammatory and autoimmune diseases. This document summarizes the binding affinity and functional inhibitory concentrations of BMS-CCR2-22, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The binding affinity and functional antagonism of BMS-CCR2-22 have been determined through a series of in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value (nM) | Assay Type | Cell/System Used |
| Binding IC50 | 5.1 | Radioligand Binding | Peripheral Blood Mononuclear Cells (PBMCs) |
| Chemotaxis IC50 | 1 | Chemotaxis Assay | Not specified in detail, likely monocyte-like cells |
| Calcium Flux IC50 | 18 | Calcium Mobilization | Not specified in detail, likely CCR2-expressing cells |
| Binding IC50 (Wild-Type CCR2) | 7.5 | Radioligand Binding | Not specified in detail |
| Binding IC50 (E291A Mutant CCR2) | 3.7 | Radioligand Binding | Not specified in detail |
Core Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of BMS-CCR2-22.
Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-CCR2-22 for the CCR2 receptor.
Materials:
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) expressing CCR2.
-
Radioligand: [¹²⁵I]-CCL2 (or other suitable radiolabeled CCR2 ligand).
-
Test Compound: BMS-CCR2-22.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate membranes from CCR2-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Compound Dilution: Prepare a serial dilution of BMS-CCR2-22 in assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of BMS-CCR2-22. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of BMS-CCR2-22. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of BMS-CCR2-22 for the inhibition of CCL2-induced cell migration.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: BMS-CCR2-22.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Boyden chamber or Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
Multi-well plate.
-
Cell staining dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Resuspend CCR2-expressing cells in assay medium.
-
Compound Pre-incubation: Incubate the cells with varying concentrations of BMS-CCR2-22 for a defined period (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
In the lower chamber of the Boyden chamber or multi-well plate, add assay medium containing CCL2.
-
In the upper chamber (the Transwell insert), add the pre-incubated cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the underside of the insert with a suitable dye.
-
Quantify the migrated cells by either counting under a microscope or by measuring the fluorescence of the stained cells using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-CCR2-22 compared to the control (CCL2 alone). Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.
Objective: To determine the IC50 of BMS-CCR2-22 for the inhibition of CCL2-induced calcium flux.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., CHO or HEK293 cells stably expressing CCR2).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Ligand: Recombinant human CCL2.
-
Test Compound: BMS-CCR2-22.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CCR2-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition: Add varying concentrations of BMS-CCR2-22 to the wells and incubate for a short period.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the CCL2-induced calcium flux for each concentration of BMS-CCR2-22. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways associated with CCR2 and the logical workflow of the experimental procedures described above.
Caption: The CCL2-CCR2 signaling cascade leading to cellular responses.
The Potent and Selective CCR2 Antagonist BMS-CCR2-22: A Technical Guide for Studying Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in studying chemokine signaling pathways. The information presented here is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BMS-CCR2-22 in their investigations.
Introduction to CCR2 and its Role in Disease
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer progression. Dysregulation of the CCL2-CCR2 pathway can lead to excessive leukocyte recruitment, contributing to chronic inflammation and tissue damage. Consequently, CCR2 has emerged as a promising therapeutic target for various conditions, including atherosclerosis, rheumatoid arthritis, and certain types of cancer.
BMS-CCR2-22: A Potent and Selective CCR2 Antagonist
BMS-CCR2-22 is a high-affinity, small-molecule antagonist of CCR2.[1][2][3][4][5] It exhibits potent functional antagonism by effectively blocking the downstream signaling events initiated by CCL2 binding to its receptor.
Mechanism of Action
BMS-CCR2-22 acts as a competitive antagonist, binding to CCR2 and preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. The primary downstream effects of CCR2 activation that are inhibited by BMS-CCR2-22 include calcium mobilization and directed cell migration (chemotaxis).
Figure 1: Mechanism of Action of BMS-CCR2-22.
Quantitative Data
The potency and efficacy of BMS-CCR2-22 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value (nM) | Reference |
| Binding Affinity | IC50 | 5.1 | |
| Functional Antagonism | Calcium Flux IC50 | 18 | |
| Functional Antagonism | Chemotaxis IC50 | 1 |
Table 1: In Vitro Potency of BMS-CCR2-22
| Parameter | Value |
| Molecular Weight | 593.66 g/mol |
| Formula | C28H34F3N5O4S |
| Purity | ≥98% |
| Solubility (DMSO) | 100 mM |
| Solubility (Ethanol) | 10 mM |
| Storage | Store at +4°C |
Table 2: Physicochemical Properties of BMS-CCR2-22
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of BMS-CCR2-22.
Radioligand Binding Assay
This assay is used to determine the binding affinity of BMS-CCR2-22 to the CCR2 receptor.
Materials:
-
HEK293 cells or other suitable cells stably expressing human CCR2
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-CCL2)
-
BMS-CCR2-22
-
Non-specific binding control (e.g., a high concentration of unlabeled CCL2)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest CCR2-expressing cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
CCR2-expressing cell membranes (typically 5-20 µg of protein).
-
A serial dilution of BMS-CCR2-22 or vehicle control.
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-CCL2).
-
For non-specific binding wells, add a high concentration of unlabeled CCL2.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the BMS-CCR2-22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calcium Flux Assay
This functional assay measures the ability of BMS-CCR2-22 to inhibit CCL2-induced intracellular calcium mobilization.
Materials:
-
Cells expressing CCR2 (e.g., THP-1 monocytes or transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
CCL2
-
BMS-CCR2-22
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Plate CCR2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of BMS-CCR2-22 or vehicle control for a defined period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a pre-determined concentration of CCL2 to all wells to stimulate calcium flux.
-
Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response as a function of the BMS-CCR2-22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of BMS-CCR2-22 to block the directed migration of cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells)
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with a porous membrane)
-
Chemoattractant (CCL2)
-
BMS-CCR2-22
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
Procedure:
-
Cell Preparation: Resuspend CCR2-expressing cells in assay medium. Pre-incubate the cells with various concentrations of BMS-CCR2-22 or vehicle control.
-
Assay Setup:
-
Add assay medium containing CCL2 to the lower wells of the chemotaxis chamber.
-
Place the porous membrane (transwell insert) over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-3 hours).
-
Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye, or by direct cell counting.
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (CCL2 alone). Plot the percentage of migration as a function of the BMS-CCR2-22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: General Experimental Workflow for Evaluating BMS-CCR2-22.
In Vivo Studies
BMS-CCR2-22 has been utilized in preclinical in vivo models to investigate the role of the CCL2-CCR2 axis in various diseases. For in vivo administration, BMS-CCR2-22 can be dissolved in a suitable vehicle, such as 10% DMSO in corn oil. The specific dosage and administration route will depend on the animal model and the experimental design.
Conclusion
BMS-CCR2-22 is a valuable pharmacological tool for studying the intricacies of chemokine signaling. Its high potency and selectivity for CCR2 make it an excellent choice for in vitro and in vivo investigations into the biological roles of this receptor. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting the CCL2-CCR2 pathway.
References
The Role of CCR2 in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), represent a critical signaling axis in the orchestration of inflammatory responses. This axis is fundamentally involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation, playing a pivotal role in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the CCR2 signaling pathway, its implication in various inflammatory conditions, and its standing as a therapeutic target. Detailed experimental protocols for studying CCR2 function are provided, alongside a comprehensive summary of quantitative data from preclinical and clinical studies of CCR2 antagonists.
Introduction to the CCL2-CCR2 Axis
The CCL2-CCR2 signaling axis is a key driver of inflammatory cell recruitment. CCL2, a potent chemoattractant, is produced by a variety of cell types, including endothelial cells, fibroblasts, and immune cells, in response to pro-inflammatory stimuli such as interleukin (IL)-6 and tumor necrosis factor-α (TNF-α)[1]. Its primary receptor, CCR2, is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, memory T cells, and basophils. The binding of CCL2 to CCR2 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the perpetuation of inflammatory responses. This axis is implicated in numerous physiological and pathological processes, including host defense, tissue repair, and the development of chronic inflammatory diseases[2][3].
The CCR2 Signaling Pathway
Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events that ultimately regulate cell migration, survival, proliferation, and cytokine production.
References
An In-Depth Technical Guide to BMS-CCR2-22: A Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are included to support further research and development efforts.
Chemical Structure and Properties
BMS-CCR2-22, with the IUPAC name 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide, is a small molecule inhibitor of CCR2.[1][2] Its chemical and physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of BMS-CCR2-22
| Property | Value | Reference |
| Molecular Formula | C28H34F3N5O4S | [1][3][4] |
| Molecular Weight | 593.66 g/mol | |
| CAS Number | 445479-97-0 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) | |
| SMILES | CSc1ccc(cc1)C(=O)N[C@@H]1CCCC[C@@H]1NC(=O)CNC(=O)c1cc(ccc1NC(=O)NC(C)C)C(F)(F)F | |
| InChI Key | IBPXYDUJQWENPM-XZOQPEGZSA-N |
Biological Activity and Mechanism of Action
BMS-CCR2-22 is a high-affinity and selective antagonist of CCR2, a key receptor in the inflammatory response. It effectively inhibits the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor. This antagonism blocks the downstream signaling cascades that lead to monocyte and macrophage recruitment to sites of inflammation.
Table 2: Biological Activity of BMS-CCR2-22
| Assay | IC50 Value | Reference |
| CCR2 Binding Affinity | 5.1 nM | |
| Calcium Flux Inhibition | 18 nM | |
| Chemotaxis Inhibition | 1 nM |
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change that activates intracellular G proteins. This activation, in turn, triggers several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway. These pathways are crucial for cell survival, proliferation, and migration. BMS-CCR2-22, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream effects.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of BMS-CCR2-22.
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of BMS-CCR2-22 for the CCR2 receptor using a radiolabeled ligand.
Materials:
-
Human monocytic cell line (e.g., THP-1) or a cell line overexpressing human CCR2.
-
[125I]-CCL2 (radioligand).
-
BMS-CCR2-22.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, serial dilutions of BMS-CCR2-22 (or vehicle for total binding), and a non-labeled CCR2 antagonist (for non-specific binding).
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding [125I]-CCL2 to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Flux Assay
This protocol measures the ability of BMS-CCR2-22 to inhibit CCL2-induced intracellular calcium mobilization in a human monocytic cell line.
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
BMS-CCR2-22.
-
Recombinant human CCL2.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Preparation:
-
Plate THP-1 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Treatment:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of BMS-CCR2-22 or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Stimulation and Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL2 into each well to stimulate calcium flux.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Monocyte Chemotaxis Assay
This protocol evaluates the ability of BMS-CCR2-22 to inhibit the migration of human monocytes towards a CCL2 gradient using a Boyden chamber assay.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for monocytes).
-
Recombinant human CCL2.
-
BMS-CCR2-22.
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).
-
Fixing and staining reagents (e.g., methanol and Giemsa stain).
-
Microscope.
Procedure:
-
Cell and Chemoattractant Preparation:
-
Isolate human primary monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Resuspend the monocytes in chemotaxis buffer.
-
Prepare a solution of CCL2 in chemotaxis buffer and add it to the lower wells of the Boyden chamber. Add buffer alone as a negative control.
-
-
Treatment and Cell Seeding:
-
Pre-incubate the monocytes with various concentrations of BMS-CCR2-22 or vehicle for 30 minutes at 37°C.
-
Place the Boyden chamber inserts into the wells.
-
Add the pre-treated monocyte suspension to the upper chamber of each insert.
-
-
Migration:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the upper surface of the filter with a cotton swab.
-
Fix the migrated cells on the lower surface of the filter with methanol.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the IC50 value of BMS-CCR2-22 by plotting the percentage of inhibition of CCL2-induced migration against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
BMS-CCR2-22 is a valuable research tool for investigating the role of the CCL2-CCR2 axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CCR2 antagonism in inflammatory diseases, autoimmune disorders, and cancer. The detailed protocols provided in this guide are intended to facilitate the consistent and reproducible evaluation of BMS-CCR2-22 and other CCR2 modulators.
References
The Discovery and Development of BMS CCR2 22: A Potent and Selective CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the pharmacological profile, key experimental data, and the scientific rationale behind its development, offering valuable insights for researchers in the fields of immunology, inflammation, and drug discovery.
Introduction to CCR2 and its Role in Disease
The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemoattractant for these cell types.[1][2] The CCL2/CCR2 signaling axis is a key driver of inflammatory responses and has been implicated in the pathogenesis of a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as atherosclerosis, type 2 diabetes, and cancer.[2][3] Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of pharmaceutical research to modulate these pathological inflammatory processes.
Discovery of this compound
This compound emerged from a discovery program at Bristol Myers Squibb focused on identifying novel classes of CCR2 antagonists. The research culminated in the identification of a series of disubstituted cyclohexanes as a promising new scaffold. This compound, also referred to as compound 22 in the primary literature, was identified as a highly potent and selective antagonist from this series.
Chemical Profile
-
Chemical Name: 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide
-
Molecular Formula: C₂₈H₃₄F₃N₅O₄S
-
Molecular Weight: 593.66 g/mol
-
CAS Number: 445479-97-0
In Vitro Pharmacological Profile
This compound has demonstrated potent and selective antagonism of the CCR2 receptor in a variety of in vitro assays. The key quantitative data are summarized in the table below.
| Assay Type | Ligand | Cell Line/System | IC50 (nM) | Reference |
| Binding Affinity | Radiolabeled CCL2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.1 | |
| Calcium Flux | CCL2 | THP-1 cells | 18 | |
| Chemotaxis | CCL2 | Human Monocytes | 1 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the reported data.
CCR2 Binding Assay
The binding affinity of this compound to the CCR2 receptor was determined using a competitive binding assay with radiolabeled CCL2.
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from whole blood.
-
Radioligand: ¹²⁵I-labeled human CCL2 was used as the competitive ligand.
-
Procedure:
-
PBMCs were incubated with varying concentrations of this compound.
-
¹²⁵I-CCL2 was added to the cell suspension.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound ¹²⁵I-CCL2 was quantified using a gamma counter.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-CCL2, was calculated using non-linear regression analysis.
Calcium Flux Assay
The functional antagonism of CCR2 by this compound was assessed by measuring its ability to inhibit CCL2-induced intracellular calcium mobilization.
-
Cell Line: Human monocytic THP-1 cells, which endogenously express CCR2.
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) was loaded into the cells.
-
Procedure:
-
THP-1 cells were loaded with the calcium indicator dye.
-
Cells were pre-incubated with various concentrations of this compound.
-
CCL2 was added to stimulate the cells, inducing a transient increase in intracellular calcium.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The IC50 value was determined by measuring the concentration of this compound that caused a 50% reduction in the CCL2-induced calcium flux.
Chemotaxis Assay
The ability of this compound to block the migration of monocytes in response to a CCL2 gradient was evaluated using a chemotaxis assay.
-
Cell Source: Primary human monocytes isolated from peripheral blood.
-
Chemoattractant: Recombinant human CCL2.
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Procedure:
-
A solution containing CCL2 was placed in the lower wells of the chamber.
-
A suspension of human monocytes, pre-incubated with different concentrations of this compound, was added to the upper wells.
-
The chamber was incubated to allow for cell migration through the porous membrane towards the CCL2 gradient.
-
The number of migrated cells in the lower chamber was quantified.
-
-
Data Analysis: The IC50 value was calculated as the concentration of this compound that inhibited 50% of the monocyte migration induced by CCL2.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade that is normally initiated by CCL2 binding, which includes G-protein activation, intracellular calcium mobilization, and ultimately, the cellular processes of chemotaxis and inflammation.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Discovery and In Vitro Characterization
The discovery and initial characterization of a small molecule antagonist like this compound typically follows a structured workflow, from initial screening to detailed functional assessment.
Caption: General experimental workflow for the discovery and characterization of a CCR2 antagonist.
Related Compounds and Future Directions
The discovery of this compound was part of a broader effort that led to the identification of other notable CCR2 antagonists by Bristol Myers Squibb, such as BMS-741672 and BMS-753426. These compounds share structural similarities and represent a continued effort to optimize the pharmacological and pharmacokinetic properties of this chemical series. For instance, BMS-741672 advanced into human clinical trials. The development of these molecules highlights the challenges in achieving the right balance of potency, selectivity, and oral bioavailability in drug discovery.
While this compound itself is a potent research tool for studying the role of CCR2 in various disease models, the progression of related compounds into clinical development underscores the therapeutic potential of this class of antagonists. Future research in this area will likely focus on further elucidating the complex role of the CCL2/CCR2 axis in different disease contexts and developing next-generation antagonists with improved therapeutic profiles.
References
BMS-CCR2-22: A Technical Guide to its Selectivity Profile Over Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response.[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), drives the migration of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of BMS-CCR2-22, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Selectivity and Potency
BMS-CCR2-22 demonstrates high affinity and potent functional antagonism of the human CCR2 receptor. The inhibitory concentrations (IC50) for key activities are summarized in the table below.
| Assay Type | Parameter | Value (nM) |
| Radioligand Binding | Binding Affinity (IC50) | 5.1[1][2] |
| Functional Assay | Calcium Flux (IC50) | 18 |
| Functional Assay | Chemotaxis (IC50) | 1 |
| Functional Assay | MCP-1 Internalization (IC50) | ~2 |
Selectivity Profile Against Other Chemokine Receptors
| Receptor | Activity | Quantitative Data | Notes |
| CCR2 | Potent Antagonist | IC50 = 5.1 nM (Binding) | Primary target |
| CCR3 | Selective over | Not specified in available literature. | Repeatedly stated in vendor literature. |
| CCR5 | Likely Selective over | Not specified in available literature. | Many CCR2 antagonists exhibit some affinity for CCR5. However, structural studies suggest BMS-CCR2-22's binding mode is not favorable for interaction with wild-type CCR5. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize BMS-CCR2-22, the following diagrams illustrate the key signaling pathway and experimental workflows.
CCR2 Signaling Pathway
Experimental Workflow: Selectivity Profiling
Experimental Protocols
The following sections outline the general methodologies employed to determine the potency and selectivity of CCR2 antagonists like BMS-CCR2-22. Specific parameters for BMS-CCR2-22 are not detailed in publicly available literature; therefore, these represent standard, widely used protocols.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).
Objective: To determine the concentration at which BMS-CCR2-22 inhibits 50% of the binding of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1).
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human CCR2 receptor or from primary cells known to express CCR2 (e.g., THP-1 monocytes).
-
Assay Setup: In a multi-well plate, a fixed concentration of radiolabeled MCP-1 is incubated with the cell membranes in the presence of increasing concentrations of BMS-CCR2-22.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of BMS-CCR2-22 to determine the IC50 value.
References
The Role of BMS-CCR2-22 in Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the tumor microenvironment. This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which foster tumor growth, angiogenesis, and metastasis while dampening anti-tumor immune responses. Consequently, targeting the CCL2-CCR2 axis has emerged as a promising strategy in cancer immunotherapy. BMS-CCR2-22 is a potent and selective small-molecule antagonist of CCR2. This technical guide provides an in-depth overview of BMS-CCR2-22, including its mechanism of action, key preclinical data on CCR2 inhibitors, detailed experimental protocols for its evaluation, and the broader context of targeting this pathway in oncology.
Introduction to the CCL2-CCR2 Axis in Cancer Immunology
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and a diverse array of immune cells. A key feature of many solid tumors is the abundant infiltration of myeloid cells, which are often skewed towards an immunosuppressive phenotype. The CCL2-CCR2 signaling axis is a major driver of this process.[1]
Tumor cells and stromal cells within the tumor microenvironment secrete CCL2, creating a chemotactic gradient that attracts CCR2-expressing cells from the bone marrow and peripheral blood.[1] These recruited cells, predominantly monocytic MDSCs and inflammatory monocytes, differentiate into TAMs upon entering the tumor.[1] These TAMs and MDSCs contribute to cancer progression through various mechanisms, including the production of growth factors, pro-angiogenic factors, and immunosuppressive cytokines, as well as the suppression of T cell-mediated anti-tumor immunity.[1]
Given the central role of the CCL2-CCR2 axis in establishing an immunosuppressive tumor microenvironment, its inhibition presents a compelling therapeutic strategy to reprogram the immune landscape of tumors and enhance the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.
BMS-CCR2-22: A Potent CCR2 Antagonist
BMS-CCR2-22 is a high-affinity, small-molecule antagonist of the human CCR2 receptor. Its primary mechanism of action is to block the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that mediate cell migration and other pro-tumorigenic functions.
In Vitro Activity of BMS-CCR2-22
BMS-CCR2-22 has demonstrated potent inhibitory activity in a range of in vitro functional assays. The following table summarizes its key pharmacological parameters.
| Assay Type | Parameter | Value (nM) | Reference(s) |
| Radioligand Binding | IC50 | 5.1 | |
| Calcium Flux | IC50 | 18 | |
| Chemotaxis | IC50 | 1 |
These data highlight the sub-nanomolar to low nanomolar potency of BMS-CCR2-22 in blocking key CCR2-mediated functions.
Preclinical and Clinical Landscape of CCR2 Inhibition in Oncology
While specific in vivo efficacy data for BMS-CCR2-22 in cancer models is not extensively published in the public domain, a wealth of preclinical and clinical data exists for other CCR2 inhibitors, providing a strong rationale for the therapeutic potential of this class of agents.
Preclinical Efficacy of CCR2 Inhibitors
Studies in various preclinical cancer models have demonstrated that CCR2 inhibition can lead to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. The following table summarizes representative data from studies with other CCR2 inhibitors.
| CCR2 Inhibitor | Cancer Model | Key Findings | Reference(s) |
| CCX872 | Pancreatic Cancer (KCKO cells in mice) | 42% decrease in tumor size after one week of treatment; 45% selective decrease in the proportion of monocytic MDSCs. | |
| PF-04136309 | Pancreatic Ductal Adenocarcinoma (Orthotopic model) | Combination with gemcitabine led to significantly increased CD4+ and CD8+ T-cell infiltration and reduced FOXP3+ regulatory T cells. | |
| INCB3344 | Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis) and Inflammatory Arthritis (Rat model) | Significantly reduced disease severity, demonstrating potent in vivo anti-inflammatory effects. | |
| RS504393 | Bladder Cancer (NA13 cells in mice) | Combination with anti-PD-1 therapy synergistically limited tumor growth, leading to complete tumor clearance in some cases. |
Clinical Evaluation of CCR2 Inhibitors
Several CCR2 inhibitors have advanced into clinical trials for various cancer indications, often in combination with other therapies. The table below provides a summary of key findings from some of these trials.
| CCR2 Inhibitor | Cancer Type | Combination Therapy | Key Clinical Outcomes | Reference(s) |
| CCX872-B | Locally Advanced/Metastatic Pancreatic Cancer | FOLFIRINOX | Overall survival of 29% at 18 months; well-tolerated with no unexpected safety issues. | |
| PF-04136309 | Metastatic Pancreatic Ductal Adenocarcinoma | Nab-paclitaxel + Gemcitabine | Objective response rate of 23.8%; concerns about synergistic pulmonary toxicity. | |
| PF-04136309 | Locally Advanced Pancreatic Cancer | FOLFIRINOX | Objective tumor response in 49% of patients with available imaging; local tumor control in 97%. | |
| BMS-813160 (Dual CCR2/CCR5 inhibitor) | Non-Small Cell Lung Cancer and Hepatocellular Carcinoma | Nivolumab | Phase II trial actively recruiting (NCT04123379). |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of CCR2 antagonists like BMS-CCR2-22.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-CCL2 (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test compound (e.g., BMS-CCR2-22) at various concentrations
-
Non-labeled CCL2 (for determining non-specific binding)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CCR2 cells.
-
In a 96-well filter plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of non-labeled CCL2 instead of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Flux Assay
Objective: To measure the ability of a test compound to inhibit CCL2-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably co-expressing human CCR2 and a calcium-sensitive fluorescent dye reporter (e.g., aequorin or Fluo-4)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCL2
-
Test compound (e.g., BMS-CCR2-22) at various concentrations
-
Fluorescence plate reader with an injection module
Procedure:
-
Plate the CHO-K1/CCR2 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
If not using a reporter cell line, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compound to the wells and incubate for a defined period.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of CCL2 into each well to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the CCL2-induced calcium flux.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Chemotaxis Assay
Objective: To assess the ability of a test compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
THP-1 cells (a human monocytic cell line endogenously expressing CCR2)
-
Chemotaxis chamber (e.g., Transwell® inserts with a 5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
CCL2
-
Test compound (e.g., BMS-CCR2-22) at various concentrations
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture THP-1 cells and resuspend them in assay medium.
-
Pre-incubate the THP-1 cells with varying concentrations of the test compound for a specified time.
-
In the lower chamber of the chemotaxis plate, add assay medium containing a fixed concentration of CCL2. In control wells, add assay medium without CCL2.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated THP-1 cells to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.
-
After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying the amount of a fluorescent dye (e.g., from pre-labeled cells or added post-migration).
-
The inhibitory effect of the test compound is calculated as the percentage reduction in cell migration towards CCL2.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and proliferation. The following diagram illustrates the key downstream pathways.
Caption: The CCL2-CCR2 signaling cascade leading to key cellular responses.
Experimental Workflow for In Vivo Evaluation of a CCR2 Inhibitor
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a CCR2 inhibitor in a preclinical mouse cancer model.
Caption: A generalized workflow for preclinical in vivo testing of a CCR2 inhibitor.
Conclusion
BMS-CCR2-22 is a potent and selective antagonist of CCR2, a key receptor implicated in the recruitment of immunosuppressive myeloid cells to the tumor microenvironment. The inhibition of the CCL2-CCR2 signaling axis holds significant promise as a therapeutic strategy in oncology, with the potential to remodel the tumor immune landscape and enhance the efficacy of existing and emerging cancer therapies. The data from preclinical and clinical studies of various CCR2 inhibitors provide a strong foundation for the continued investigation of agents like BMS-CCR2-22. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the therapeutic utility of targeting this critical pathway in cancer immunology.
References
The Role of BMS-CCR2-22 in Fibrosis Investigation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory and fibrotic cascade by mediating the recruitment of monocytes and macrophages to sites of tissue injury. Consequently, antagonism of the CCR2 signaling pathway presents a promising therapeutic strategy for a multitude of fibrotic conditions. This technical guide focuses on BMS-CCR2-22, a potent and specific CCR2 antagonist, as a tool for investigating the mechanisms of fibrosis and evaluating anti-fibrotic therapies. This document provides an in-depth overview of the CCR2 signaling pathway in fibrosis, quantitative data on the effects of CCR2 antagonism, detailed experimental protocols for utilizing BMS-CCR2-22 in preclinical fibrosis models, and visualizations of key pathways and workflows.
Introduction to the CCL2/CCR2 Axis in Fibrosis
The CCL2/CCR2 signaling axis is a critical driver of monocyte and macrophage recruitment to inflamed and injured tissues.[1][2] In the context of fibrosis, resident cells such as endothelial cells, fibroblasts, and epithelial cells, as well as infiltrating immune cells, secrete CCL2 in response to pro-fibrotic stimuli like transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This chemokine gradient attracts CCR2-expressing monocytes from the bloodstream. Upon extravasation into the tissue, these monocytes differentiate into pro-inflammatory and pro-fibrotic macrophages. These macrophages, in turn, perpetuate the fibrotic process by producing a variety of cytokines and growth factors that activate resident fibroblasts into collagen-producing myofibroblasts.[3][4]
BMS-CCR2-22: A Potent CCR2 Antagonist
BMS-CCR2-22 is a high-affinity, specific antagonist of the human CCR2 receptor. Its antagonistic properties have been characterized in various in vitro assays, demonstrating its potential as a pharmacological tool to probe the role of CCR2 in disease models.
In Vitro Activity of BMS-CCR2-22
| Assay Type | Parameter | Value (nM) |
| Binding Affinity | IC50 | 5.1 |
| Functional Antagonism (Calcium Flux) | IC50 | 18 |
| Functional Antagonism (Chemotaxis) | IC50 | 1 |
CCR2 Signaling Pathway in Fibrosis
The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of downstream signaling events that are crucial for the pro-fibrotic activities of monocytes and macrophages.
Caption: CCR2 signaling cascade in fibrosis.
Experimental Protocols for Investigating Fibrosis with BMS-CCR2-22
The following protocols provide a framework for inducing and assessing fibrosis in preclinical models and for evaluating the therapeutic potential of BMS-CCR2-22.
In Vivo Fibrosis Models
4.1.1. Bleomycin-Induced Pulmonary Fibrosis
This is a widely used model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF).
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Control animals receive 50 µL of sterile saline.
-
-
Study Duration: Typically 14 to 28 days post-bleomycin administration.
4.1.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is a robust and reproducible method for inducing liver fibrosis.
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Administer CCl4 (0.5 - 1.0 mL/kg) diluted 1:4 in corn oil via intraperitoneal (i.p.) injection.
-
Injections are typically given twice weekly for 4-8 weeks.
-
Control animals receive corn oil vehicle.
-
-
Study Duration: 4 to 8 weeks.
Administration of BMS-CCR2-22 (Representative Protocol)
-
Formulation: BMS-CCR2-22 can be formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing:
-
Prophylactic: Begin dosing 24 hours before fibrosis induction and continue daily throughout the study.
-
Therapeutic: Begin dosing at a specified time point after fibrosis induction (e.g., day 7 or 14) and continue daily until the end of the study.
-
-
Route of Administration: Oral gavage is a common route for small molecule inhibitors.
-
Dosage Range (Hypothetical): Based on related compounds, a starting dose range could be 10-100 mg/kg, administered once or twice daily. Dose-response studies are recommended to determine the optimal dose.
Assessment of Fibrosis
4.3.1. Histological Analysis of Collagen Deposition
-
Tissue Preparation:
-
Euthanize animals and perfuse organs with phosphate-buffered saline (PBS).
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process tissues and embed in paraffin.
-
Cut 5 µm sections for staining.
-
-
Staining Protocols:
-
Masson's Trichrome: This stain visualizes collagen fibers in blue, nuclei in black, and cytoplasm in red.
-
Picrosirius Red: This stain specifically binds to collagen, which appears red under bright-field microscopy and birefringent (orange-red for type I collagen, green for type III) under polarized light.
-
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the stained area as a percentage of the total tissue area.
4.3.2. Biochemical Quantification of Collagen (Hydroxyproline Assay)
This assay measures the total collagen content in a tissue sample.
-
Harvest and weigh a portion of the fibrotic organ.
-
Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.
Quantitative Data from Preclinical CCR2 Antagonist Studies
The following table summarizes representative data from studies using CCR2 antagonists in fibrosis models. While not all studies used BMS-CCR2-22 specifically, the data illustrate the potential anti-fibrotic efficacy of targeting this pathway.
| Model | Treatment | Outcome Measure | Result |
| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Dermal Thickness | Significant decrease vs. vehicle |
| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Skin Collagen Content | Significant decrease vs. vehicle |
| Bleomycin-induced Scleroderma | RS-504393 (CCR2 antagonist) | Lung Fibrosis Score | Significant decrease vs. vehicle |
| CCl4-induced Liver Fibrosis | Cenicriviroc (CCR2/CCR5 antagonist) | Liver Collagen Deposition | Significant reduction at ≥20 mg/kg/day |
| CCl4-induced Liver Fibrosis | Cenicriviroc (CCR2/CCR5 antagonist) | Collagen Type 1 mRNA | Significant reduction at ≥20 mg/kg/day |
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating the anti-fibrotic effects of BMS-CCR2-22.
In Vivo Experimental Workflow
Caption: In vivo experimental workflow.
Logical Framework for Evaluating Anti-Fibrotic Efficacy
Caption: Logical framework for efficacy evaluation.
Conclusion
BMS-CCR2-22 is a valuable pharmacological tool for elucidating the role of the CCL2/CCR2 axis in the pathogenesis of fibrosis. By potently and specifically inhibiting CCR2, this compound allows for the investigation of the downstream consequences of blocking monocyte and macrophage recruitment in various preclinical models of fibrotic disease. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers to design and execute studies aimed at understanding the mechanisms of fibrosis and evaluating the therapeutic potential of CCR2 antagonism. Further in vivo studies with BMS-CCR2-22 are warranted to fully characterize its anti-fibrotic efficacy and pharmacokinetic/pharmacodynamic profile, which will be crucial for its potential translation into clinical applications.
References
- 1. Antifibrogenic effects of C-C chemokine receptor type 2 antagonist in a bleomycin-induced scleroderma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. CCR2 promotes hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BMS CCR2 22 and its Effect on Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document elucidates the mechanism of action of this compound with a specific focus on its inhibitory effect on intracellular calcium mobilization. Detailed quantitative data on the compound's potency are presented, alongside a synthesized experimental protocol for assessing its activity via a calcium flux assay. Furthermore, this guide includes visualizations of the CCR2 signaling pathway and a representative experimental workflow to facilitate a deeper understanding of the scientific principles and methodologies involved.
Introduction to CCR2 and its Role in Calcium Signaling
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1] Its primary endogenous ligand is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] The interaction between CCL2 and CCR2 is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[1]
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. A key event in this process is the mobilization of intracellular calcium ([Ca²⁺]i).[3] This is primarily mediated through the Gαq subunit of the heterotrimeric G protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium acts as a crucial second messenger, initiating a variety of cellular responses, including chemotaxis, enzyme activation, and gene transcription.
This compound: A Potent CCR2 Antagonist
This compound is a high-affinity, selective, and potent antagonist of the CCR2 receptor. By binding to CCR2, this compound effectively blocks the binding of CCL2 and subsequent receptor activation, thereby inhibiting the downstream signaling events, including calcium mobilization. Its antagonistic properties make it a valuable tool for studying the physiological and pathological roles of the CCL2-CCR2 axis and a potential therapeutic agent for inflammatory diseases.
Quantitative Data on this compound Potency
The potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy in different functional readouts.
| Assay Type | Parameter | Value (nM) | Reference(s) |
| Binding Affinity | IC₅₀ | 5.1 | |
| Functional Antagonism | |||
| Calcium Flux | IC₅₀ | 18 | |
| Chemotaxis | IC₅₀ | 1 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the maximal response.
CCR2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical CCR2 signaling pathway leading to calcium mobilization and the point of intervention for this compound.
Experimental Protocol: Calcium Flux Assay for CCR2 Antagonism
This section provides a detailed, synthesized protocol for measuring the inhibitory effect of this compound on CCL2-induced calcium mobilization in a cell-based assay. This protocol is based on common methodologies for GPCR antagonist screening using fluorescent calcium indicators.
Materials and Reagents
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing human CCR2. Other suitable cell lines include CHO-K1 cells stably expressing CCR2 or primary human monocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain CCR2 expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a comparable calcium-sensitive dye.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells (optional, but recommended for some cell lines like CHO).
-
CCL2 (MCP-1): Recombinant human CCL2.
-
This compound: Stock solution in DMSO.
-
Positive Control: A known CCR2 agonist (e.g., high concentration of CCL2) or a calcium ionophore (e.g., ionomycin).
-
Negative Control: Assay buffer with vehicle (DMSO).
-
Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Workflow
The following diagram outlines the key steps in the calcium flux assay.
Step-by-Step Procedure
-
Cell Plating:
-
Harvest CCR2-expressing cells and resuspend them in culture medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to the desired final concentration (typically 1-5 µM). If using, add probenecid at this stage (typically 2.5 mM).
-
Gently remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer. It is crucial to include a vehicle control (DMSO at the same final concentration as in the compound wells).
-
After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye (this step may be omitted with 'no-wash' dye formulations).
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Agonist Addition and Signal Detection:
-
Prepare the CCL2 agonist solution in assay buffer at a concentration that will elicit a submaximal response (EC₈₀) upon addition to the wells.
-
Place the cell plate into the kinetic fluorescence plate reader.
-
Set the instrument parameters for excitation (e.g., ~488 nm for Fluo-4) and emission (e.g., ~525 nm for Fluo-4) wavelengths.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's automated liquid handler to add the CCL2 solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity kinetically for 60-180 seconds.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence.
-
Normalize the data to the control wells (vehicle control for 0% inhibition and a potent, saturating concentration of antagonist or no agonist for 100% inhibition).
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized and potent antagonist of the CCR2 receptor. Its ability to inhibit CCL2-induced calcium mobilization is a key indicator of its functional antagonism. The provided quantitative data and detailed experimental protocol offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the CCL2-CCR2 axis. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding and practical application of these scientific concepts.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of BMS CCR2 22
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for the C-C chemokine receptor 2 (CCR2) antagonist, BMS CCR2 22. The document includes a summary of its inhibitory activities, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the human CCR2 receptor, a key mediator in the inflammatory response. This G protein-coupled receptor (GPCR) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis has been implicated in a variety of inflammatory and autoimmune diseases. Understanding the in vitro characteristics of CCR2 antagonists like this compound is fundamental for drug development and mechanistic studies.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in several key in vitro functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Type/System | Ligand/Stimulus | IC50 (nM) | Reference |
| Radioligand Binding | Human Peripheral Blood Mononuclear Cells (PBMCs) | [125I]-MCP-1 | 5.1 | [1] |
| Calcium Mobilization | Human Monocytes | MCP-1 | 18 | [1] |
| Chemotaxis | Human Monocytes | MCP-1 | 1 | [1] |
Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As a GPCR, CCR2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, and survival. This compound acts by blocking the initial binding of CCL2 to CCR2, thereby inhibiting these downstream signaling events.
Caption: CCR2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR2 receptor expressed on human peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Caption: Workflow for the CCR2 radioligand binding assay.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with ice-cold phosphate-buffered saline (PBS).
-
Prepare cell membranes by homogenizing the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
Add a constant concentration of radiolabeled CCL2, typically [125I]-MCP-1 (e.g., 0.1 nM).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled CCR2 antagonist (e.g., 10 µM of an unlabeled standard).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol outlines a method to measure the ability of this compound to inhibit MCP-1-induced intracellular calcium mobilization in human monocytes.
Workflow Diagram:
Caption: Workflow for the CCR2-mediated calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Isolate primary human monocytes from PBMCs by negative selection or use a monocytic cell line (e.g., THP-1).
-
Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Performance:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
-
Detection and Analysis:
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of MCP-1 (typically at its EC80 concentration) into each well to stimulate calcium mobilization.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the MCP-1 response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Chemotaxis Assay
This protocol details a method to assess the inhibitory effect of this compound on the migration of human monocytes towards a gradient of MCP-1.
Workflow Diagram:
Caption: Workflow for the CCR2-mediated chemotaxis assay.
Methodology:
-
Cell and Reagent Preparation:
-
Isolate primary human monocytes or use a suitable monocytic cell line.
-
Resuspend the cells in a serum-free or low-serum medium.
-
Prepare solutions of MCP-1 (chemoattractant) and this compound in the same medium.
-
-
Assay Setup:
-
Use a chemotaxis chamber, such as a Transwell plate with a polycarbonate membrane (typically 5 µm pore size for monocytes).
-
Add the MCP-1 solution to the lower wells of the chamber.
-
In separate tubes, pre-incubate the monocytes with various concentrations of this compound for approximately 30 minutes at 37°C.
-
-
Migration:
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal cell migration (typically 1-3 hours).
-
-
Quantification and Analysis:
-
After incubation, remove the upper chamber.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo) or by flow cytometry.
-
Count the number of migrated cells in several microscopic fields for each condition or measure the fluorescence/luminescence.
-
Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for BMS-CCR2-22 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-CCR2-22 is a potent and selective high-affinity antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory diseases and cancer. These application notes provide detailed information on the dosage and administration of BMS-CCR2-22 for in vivo mouse models, based on published literature.
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of BMS-CCR2-22 in a mouse model.
| Parameter | Details | Reference |
| Compound | BMS-CCR2-22 | [1] |
| Mouse Model | Patient-Derived Xenograft (PDX) model of human ovarian cancer (immunodeficient mice) | [1] |
| Dosage | 20 mg/kg (low-dose) or 40 mg/kg (high-dose) | [1] |
| Administration Route | Intratumoral injection | [1] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [1] |
| Frequency | Every 3 or 4 days | |
| Volume of Injection | 25 µL (administered as 2 diagonal injections to the tumor edge) |
Experimental Protocols
Preparation of BMS-CCR2-22 Formulation
This protocol is based on the methodology described by Zhai et al. (2023).
Materials:
-
BMS-CCR2-22 (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile insulin syringes with a fixed needle (e.g., 29-31 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of BMS-CCR2-22: Based on the desired concentration and final volume. For a 20 mg/kg dose in a 20 g mouse, you would need 0.4 mg of the compound.
-
Weigh the BMS-CCR2-22: Accurately weigh the required amount of BMS-CCR2-22 powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed BMS-CCR2-22 to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired final concentration. For a 20 mg/kg dose with a 25 µL injection volume, the concentration would be 16 mg/mL (0.4 mg in 0.025 mL).
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Storage of Stock Solution: It is recommended to prepare the formulation fresh for each administration. If a stock solution is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prior to use, thaw the aliquot at room temperature and vortex gently.
In Vivo Administration Protocol: Intratumoral Injection
This protocol is a detailed representation of the administration procedure used in the cited study.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID, NSG) bearing subcutaneous patient-derived ovarian cancer xenografts.
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions.
-
Gently restrain the mouse, ensuring the tumor is accessible. Anesthesia may be used if necessary, following approved institutional animal care and use committee (IACUC) protocols.
-
-
Dose Calculation:
-
Weigh each mouse immediately before dosing to accurately calculate the volume of the BMS-CCR2-22 solution to be administered.
-
Example Calculation for a 20 mg/kg dose:
-
Mouse weight = 20 g = 0.02 kg
-
Dose = 20 mg/kg * 0.02 kg = 0.4 mg
-
If the solution concentration is 16 mg/mL, the injection volume is 0.4 mg / 16 mg/mL = 0.025 mL or 25 µL.
-
-
-
Administration:
-
Draw the calculated volume of the BMS-CCR2-22/DMSO solution into a sterile insulin syringe.
-
Identify the tumor on the flank of the mouse.
-
Perform two separate 12.5 µL injections into the diagonal edges of the tumor. The needle should be inserted into the tumor mass.
-
Administer the injection slowly to avoid leakage from the injection site.
-
-
Frequency of Administration:
-
Repeat the administration every 3 or 4 days for the duration of the study, as described in the research protocol.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress, adverse reactions at the injection site (e.g., swelling, necrosis), and changes in tumor size.
-
All animal procedures must be performed in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
-
Visualizations
CCR2 Signaling Pathway
Caption: CCR2 Signaling Pathway and Inhibition by BMS-CCR2-22.
Experimental Workflow for In Vivo Administration of BMS-CCR2-22
Caption: Experimental Workflow for BMS-CCR2-22 Administration.
References
Application Notes and Protocols for BMS-CCR2-22 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-CCR2-22 is a potent and specific, high-affinity antagonist of the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage migration.[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is implicated in the pathogenesis of various inflammatory diseases and cancer.[4] BMS-CCR2-22 serves as a valuable tool for in vitro studies investigating the role of the CCL2/CCR2 signaling axis in various cellular processes. These application notes provide detailed protocols for utilizing BMS-CCR2-22 in common cell culture assays.
Mechanism of Action
BMS-CCR2-22 functions as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of CCL2 and other cognate ligands. This inhibition prevents the initiation of downstream signaling cascades, which are typically mediated by G-proteins. The activation of CCR2 by CCL2 normally triggers several key intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. By blocking the initial ligand-receptor interaction, BMS-CCR2-22 effectively abrogates these downstream events, leading to the inhibition of cellular responses such as chemotaxis, calcium mobilization, and cell proliferation.
Data Presentation
The following tables summarize the quantitative data for BMS-CCR2-22 in various in vitro assays.
Table 1: In Vitro Potency of BMS-CCR2-22
| Assay Type | Cell Line/System | Ligand | IC50 Value | Reference |
| Receptor Binding | Human CCR2 | [¹²⁵I]-MCP-1 | 5.1 nM | |
| Chemotaxis | Human Monocytes | CCL2 | 1 nM | |
| Calcium Flux | Human CCR2-expressing cells | CCL2 | 18 nM | |
| MCP-1 Internalization | Human Monocytes | hMCP-1_AF647 | ~2 nM |
Table 2: BMS-CCR2-22 in Cell-Based Assays
| Cell Line | Assay | BMS-CCR2-22 Concentration | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAoECs) | Adhesion Molecule Expression | 0.1-10 µM (24h pre-incubation) | No alteration of E-selectin, ICAM-1, or CD99 expression. Significant increase in VCAM-1 and PECAM-1 levels. | |
| Human Monocytes | Chemotaxis | 100 nM | Complete inhibition of CCL2-induced migration. | |
| CCR2-expressing tumor cells | Cell Migration | Varies (nM to µM range) | Inhibition of CCL2-mediated migration. |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of BMS-CCR2-22 on the migration of CCR2-expressing cells towards a chemoattractant gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytes, THP-1 cells)
-
BMS-CCR2-22 (stock solution in DMSO)
-
Recombinant human CCL2/MCP-1
-
Serum-free cell culture medium
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pore size)
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate overnight to serum-starve the cells. On the day of the experiment, count the cells and adjust the concentration to 1 x 10⁶ cells/mL in serum-free medium.
-
Compound Preparation: Prepare a dilution series of BMS-CCR2-22 in serum-free medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Assay Setup:
-
Add serum-free medium containing the desired concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of BMS-CCR2-22 or vehicle control (DMSO) for 30 minutes at 37°C.
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber (insert) of the Boyden chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period determined by the cell type (typically 2-4 hours).
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable staining solution (e.g., Crystal Violet for 15 minutes).
-
Wash the membrane with water to remove excess stain and allow it to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured on a plate reader.
-
Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to CCL2 stimulation and its inhibition by BMS-CCR2-22, using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
CCR2-expressing cells
-
BMS-CCR2-22
-
Recombinant human CCL2/MCP-1
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed CCR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cell plate and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound and Agonist Preparation:
-
Prepare a 2X working solution of BMS-CCR2-22 or vehicle control in HBSS.
-
Prepare a 5X working solution of CCL2 in HBSS.
-
-
Assay Measurement:
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence microplate reader set to excite at ~490 nm and measure emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add 100 µL of the 2X BMS-CCR2-22 or vehicle solution to the respective wells and incubate for 10-20 minutes.
-
Initiate the kinetic read and, after a short baseline recording, add 50 µL of the 5X CCL2 solution to all wells to stimulate the cells.
-
Continue recording the fluorescence signal for several minutes to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is used to determine the extent of calcium mobilization. The inhibitory effect of BMS-CCR2-22 is calculated by comparing the peak response in the presence of the compound to the vehicle control.
Receptor Binding Assay
This protocol provides a method to determine the binding affinity of BMS-CCR2-22 to the CCR2 receptor using a competitive binding assay with a radiolabeled ligand, such as [¹²⁵I]-CCL2.
Materials:
-
Cell membranes prepared from CCR2-expressing cells or commercially available CCR2 membranes
-
BMS-CCR2-22
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: To each well, add in the following order:
-
50 µL of binding buffer
-
50 µL of various concentrations of unlabeled BMS-CCR2-22 (competitor) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled CCR2 ligand.
-
50 µL of radiolabeled CCL2 at a concentration near its Kd.
-
50 µL of the CCR2 membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor (BMS-CCR2-22). The IC50 value is determined by non-linear regression analysis of the competition curve.
Solubility and Storage
-
Solubility: Soluble in DMSO (to 100 mM) and ethanol (to 10 mM).
-
Storage: Store as a solid at +4°C. Stock solutions in DMSO can be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for BMS CCR2 22 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Reference |
| Molecular Weight | 593.66 g/mol | [1][2] |
| Molecular Formula | C₂₈H₃₄F₃N₅O₄S | |
| CAS Number | 445479-97-0 | |
| Purity | ≥98% | |
| Appearance | Solid | |
| IC₅₀ (Binding) | 5.1 nM | |
| IC₅₀ (Calcium Flux) | 18 nM | |
| IC₅₀ (Chemotaxis) | 1 nM | |
| Solubility in DMSO | Up to 100 mM (59.37 mg/mL) | |
| Solubility in Ethanol | Up to 10 mM (5.94 mg/mL) | |
| Storage (Solid) | +4°C or -20°C | |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.94 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example: 10 mM x 0.001 L x 593.66 g/mol = 5.9366 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 5.94 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for In Vitro and In Vivo Studies
For In Vitro Cell-Based Assays:
Working solutions for cell-based assays should be prepared fresh for each experiment by diluting the high-concentration DMSO stock solution with the appropriate cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution:
-
Determine the final desired concentration of this compound in your experiment (e.g., 100 nM).
-
Calculate the required volume of the 10 mM stock solution. For 1 mL of final working solution:
-
(10 mM) x V₁ = (100 nM) x (1 mL)
-
V₁ = 0.01 µL
-
-
To achieve this dilution accurately, a serial dilution approach is recommended. For instance, first, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate stock of 100 µM. Then, dilute this intermediate stock 1:1000 in the final volume of cell culture medium to achieve 100 nM.
In Vivo Dosing Solutions:
For animal studies, working solutions should be prepared fresh on the day of dosing. The vehicle for dilution will depend on the route of administration and experimental design.
Example Protocol for Oral Gavage (using Corn Oil):
-
Prepare a higher concentration stock solution in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
Caption: CCR2 Signaling Cascade and Point of Inhibition by this compound.
Caption: Workflow for In Vitro Evaluation of this compound.
References
Application Notes and Protocols for BMS CCR2 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCR2 signaling pathway, primarily activated by its ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 an attractive therapeutic target. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies.
Data Presentation: Solubility of this compound
The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is summarized below. This data is essential for preparing stock solutions and working concentrations for various experimental assays.
| Solvent | Molar Solubility (mM) | Gravimetric Solubility (mg/mL) |
| DMSO | 100 | 59.37 |
| Ethanol | 10 | 5.94 |
Molecular Weight of this compound: 593.66 g/mol
Signaling Pathway
The CCL2-CCR2 signaling axis initiates a cascade of intracellular events upon ligand binding. CCR2, a G-protein coupled receptor (GPCR), activates various downstream pathways that are critical for cell migration, survival, and proliferation. This compound acts by blocking the binding of CCL2 to CCR2, thereby inhibiting these downstream effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of high-concentration stock solutions of this compound in DMSO and ethanol. These stock solutions can then be diluted to final working concentrations in aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Addition:
-
For a 100 mM DMSO stock: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 59.37 mg of this compound.
-
For a 10 mM Ethanol stock: Add the appropriate volume of anhydrous ethanol. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of ethanol to 5.94 mg of this compound.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution in DMSO, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: When preparing working solutions, it is important to consider the final concentration of the organic solvent in the assay, as high concentrations of DMSO or ethanol can affect cellular viability and enzyme activity.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method to determine the thermodynamic (equilibrium) solubility of a compound in a specific buffer or solvent.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade solvent for analysis (e.g., acetonitrile, methanol)
-
Orbital shaker or rotator
-
Incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Experimental Workflow:
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After incubation, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant (the saturated solution) and the standards using a validated analytical method, such as HPLC with UV detection.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the standard curve. This concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental requirements and available equipment. Always adhere to appropriate laboratory safety practices when handling chemical reagents.
Application Notes and Protocols: BMS CCR2 22 for Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression.[2] BMS CCR2 22 is a potent and specific small molecule antagonist of CCR2, exhibiting high affinity and robust functional antagonism.[3][4] These characteristics make it a valuable tool for studying the biological functions of the CCL2-CCR2 axis and for investigating its therapeutic potential. This document provides detailed protocols for utilizing this compound in a chemotaxis assay to inhibit CCL2-induced cell migration.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and subsequent downstream signaling events that lead to chemotaxis, such as calcium mobilization. This blockade of the CCL2/CCR2 signaling pathway effectively inhibits the directional migration of CCR2-expressing cells towards a CCL2 gradient.
Quantitative Data
The following table summarizes the in vitro potency of this compound from various functional assays.
| Assay Type | Parameter | Value (nM) | Reference |
| CCR2 Binding Affinity | IC50 | 5.1 | |
| Calcium Flux Inhibition | IC50 | 18 | |
| Chemotaxis Inhibition | IC50 | 1 |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of CCL2-induced chemotaxis and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a standard chemotaxis assay using a Boyden chamber or a similar transwell system to evaluate the inhibitory effect of this compound on CCL2-induced cell migration.
Materials
-
Cells: CCR2-expressing cells (e.g., human monocytic cell line THP-1, primary human monocytes).
-
This compound: (CAS 445479-97-0). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Recombinant Human CCL2 (MCP-1): Chemoattractant.
-
Chemotaxis Chamber: Boyden chamber or transwell inserts (e.g., 5 µm pore size for monocytes).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Cell Dissociation Solution: (if using adherent cells).
-
Hemocytometer or automated cell counter.
-
Incubator: 37°C, 5% CO2.
-
Microplate Reader: (for quantification assays).
-
Calcein-AM: (for fluorescent-based quantification).
Experimental Workflow
The following diagram outlines the major steps in the chemotaxis assay.
Detailed Procedure
-
Cell Preparation:
-
Culture CCR2-expressing cells to a sufficient density.
-
The day before the assay, harvest the cells and resuspend them in serum-free medium. Incubate overnight to starve the cells and reduce basal signaling.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in assay medium.
-
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in assay medium. A suggested starting concentration range is 0.1 nM to 100 nM to capture the full dose-response curve.
-
In separate tubes, add the cell suspension and the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with this compound for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Prepare the chemoattractant solution by diluting recombinant human CCL2 in assay medium to a final concentration that induces optimal chemotaxis (typically 10-100 ng/mL, to be determined empirically for your cell type).
-
Add the CCL2 solution to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to some lower wells to serve as a negative control for basal migration.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically and depends on the cell type and chemoattractant concentration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top of the membrane by gently wiping with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. This can be done using several methods:
-
Staining: Fix and stain the cells with a dye like crystal violet. Elute the dye and measure the absorbance using a microplate reader.
-
Fluorescence-based: Pre-label the cells with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Direct Counting: Fix and stain the cells, then count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis
-
Calculate the average number of migrated cells for each condition (including controls).
-
Subtract the average number of cells that migrated in the absence of chemoattractant (negative control) from all other values.
-
Normalize the data by expressing the migration in the presence of this compound as a percentage of the migration in the vehicle control (CCL2 alone).
-
Plot the percentage of migration against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Troubleshooting
-
High background migration: Ensure cells are properly starved and that the assay medium does not contain chemoattractants.
-
Low cell migration: Optimize the CCL2 concentration and incubation time. Check cell viability and CCR2 expression levels.
-
High variability between replicates: Ensure accurate and consistent cell counting and pipetting. Mix cell suspensions gently to avoid clumping.
Conclusion
This compound is a highly effective tool for inhibiting CCL2-induced chemotaxis in vitro. The protocols outlined in this document provide a framework for researchers to investigate the role of the CCL2-CCR2 signaling axis in their specific models. Careful optimization of experimental conditions will ensure reliable and reproducible results.
References
- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
Application Note: High-Throughput Screening for CCR2 Antagonists Using a Calcium Flux Assay with BMS CCR2 22
For Research Use Only.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathogenesis of various inflammatory and fibrotic diseases.[2] As a Gq-coupled G-protein coupled receptor (GPCR), the binding of CCL2 to CCR2 initiates a signaling cascade that results in the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[2][3]
This elevation in intracellular calcium can be precisely measured using fluorescence-based calcium flux assays, providing a robust method for screening and characterizing CCR2 antagonists. BMS CCR2 22 is a potent and selective antagonist of the CCR2 receptor, exhibiting a high binding affinity and functional antagonism. This application note provides a detailed protocol for utilizing this compound as a reference antagonist in a calcium flux assay to identify and characterize novel inhibitors of the CCL2/CCR2 signaling pathway.
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 activates a Gq-protein-mediated signaling cascade, culminating in an increase in intracellular calcium levels. This process is the foundation of the calcium flux assay for monitoring CCR2 activation.
Caption: CCR2 signaling cascade leading to calcium mobilization.
Quantitative Data Summary
This compound demonstrates potent antagonism of CCR2-mediated signaling pathways. The half-maximal inhibitory concentrations (IC50) for binding, chemotaxis, and calcium flux are summarized in the table below.
| Assay Type | IC50 (nM) |
| Radioligand Binding | 5.1 |
| Chemotaxis | 1 |
| Calcium Flux | 18 |
Experimental Protocols
This section details the protocol for a calcium flux assay using the human monocytic cell line THP-1, which endogenously expresses CCR2.
Materials and Reagents
-
Cells: THP-1 cells (ATCC® TIB-202™)
-
Reagents:
-
This compound (Tocris, Cat. No. 3903 or equivalent)
-
Recombinant Human CCL2/MCP-1 (R&D Systems, Cat. No. 279-MC or equivalent)
-
Fura-2 AM (Thermo Fisher Scientific, Cat. No. F1221 or equivalent)
-
Pluronic F-127 (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)
-
Probenecid (Sigma-Aldrich, Cat. No. P8761 or equivalent)
-
Ionomycin (Sigma-Aldrich, Cat. No. I0634 or equivalent)
-
EGTA (Sigma-Aldrich, Cat. No. E3889 or equivalent)
-
DMSO (Sigma-Aldrich, Cat. No. D2650 or equivalent)
-
-
Buffers and Media:
-
RPMI-1640 medium with L-glutamine (Gibco, Cat. No. 11875093 or equivalent)
-
Fetal Bovine Serum (FBS) (Gibco, Cat. No. 10270106 or equivalent)
-
Penicillin-Streptomycin (Gibco, Cat. No. 15140122 or equivalent)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ (Gibco, Cat. No. 14025092 or equivalent)
-
Experimental Workflow
The overall workflow for the calcium flux assay involves cell preparation, dye loading, compound incubation, and fluorescence measurement upon agonist stimulation.
Caption: Workflow for the CCR2 calcium flux assay.
Step-by-Step Protocol
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
This compound Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
CCL2 Stock (10 µM): Reconstitute lyophilized CCL2 in sterile PBS containing 0.1% BSA. Aliquot and store at -20°C.
-
Fura-2 AM Loading Buffer: Prepare a 2 µM Fura-2 AM solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization. If necessary, add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.
-
-
Dye Loading:
-
Harvest THP-1 cells and wash once with HBSS.
-
Resuspend the cell pellet in the Fura-2 AM loading buffer at a density of 1 x 10^6 cells/mL.
-
Incubate for 45-60 minutes at 37°C in the dark, with gentle agitation every 15 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a final concentration of 5 x 10^5 cells/mL.
-
-
Calcium Flux Assay:
-
Dispense 100 µL of the Fura-2 AM loaded cell suspension into each well of a black, clear-bottom 96-well plate.
-
Prepare serial dilutions of this compound (and test compounds) in HBSS. Add 50 µL of the antagonist solutions to the respective wells. For control wells, add 50 µL of HBSS with the corresponding DMSO concentration.
-
Pre-incubate the plate for 15-30 minutes at room temperature in the dark.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Establish a baseline fluorescence reading for 10-20 seconds (Excitation: 340/380 nm, Emission: 510 nm).
-
Inject 50 µL of CCL2 solution (final concentration of ~10-50 nM, to be optimized for EC80) into each well.
-
Immediately begin kinetic fluorescence readings for 60-120 seconds.
-
As a positive control for maximal calcium influx, ionomycin (final concentration 1-5 µM) can be added at the end of the run. A negative control with EGTA (final concentration 5 mM) can be used to chelate extracellular calcium.
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the ratio of fluorescence intensity at 340 nm and 380 nm excitation.
-
Calculate the peak fluorescence response after agonist addition, subtracting the baseline fluorescence.
-
Plot the percentage of inhibition against the log concentration of this compound (or test compounds).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Discussion
The described calcium flux assay provides a reliable and high-throughput compatible method for the functional characterization of CCR2 antagonists. The use of the well-characterized antagonist, this compound, allows for the validation of the assay and serves as a benchmark for the potency of novel compounds. Optimization of cell density, dye loading conditions, and agonist concentration may be required for different cell lines or experimental setups. This protocol can be adapted for use in a 384-well format to increase throughput for large-scale screening campaigns. The principles and methodologies outlined in this application note are intended to guide researchers in establishing a robust screening platform for the discovery of new modulators of the CCL2/CCR2 axis.
References
Application Notes and Protocols for BMS-CCR2-22 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), in primary cell culture experiments. The provided protocols and data are intended to facilitate research in inflammation, immunology, and oncology by enabling the effective study of the CCL2/CCR2 signaling axis.
BMS-CCR2-22 is a high-affinity antagonist for CCR2, a key receptor involved in the migration of monocytes and other immune cells to sites of inflammation.[1] It effectively blocks the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), thereby inhibiting downstream signaling pathways and cellular responses.[1] This compound has demonstrated potent functional antagonism in various in vitro assays, including calcium flux and chemotaxis.[1][2]
Mechanism of Action
BMS-CCR2-22 is a competitive antagonist that binds to CCR2, preventing the conformational changes induced by its natural ligand, CCL2. This blockade inhibits the G-protein-coupled signaling cascade, which includes key pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT). The inhibition of these pathways ultimately leads to a reduction in cellular responses such as chemotaxis, calcium mobilization, and pro-inflammatory cytokine production.
Applications in Primary Cell Culture
BMS-CCR2-22 is a valuable tool for investigating the role of the CCL2/CCR2 axis in various physiological and pathological processes. Its applications in primary cell culture include:
-
Inhibition of Monocyte and Macrophage Migration: Studying the role of CCR2 in the recruitment of monocytes and macrophages to inflammatory sites in diseases like atherosclerosis, rheumatoid arthritis, and cancer.
-
Modulation of T-Cell Trafficking: Investigating the involvement of CCR2 in the migration of specific T-cell subsets, such as regulatory T cells (Tregs), in the tumor microenvironment.
-
Suppression of Inflammatory Responses: Assessing the effect of CCR2 blockade on the production of pro-inflammatory cytokines and chemokines by primary immune cells.
-
Investigation of Cancer Cell Biology: Exploring the role of the CCL2/CCR2 axis in tumor cell proliferation, survival, and invasion.
-
Endothelial Cell Interactions: Studying the adhesion of monocytes to endothelial cells, a critical step in the inflammatory process.
Data Presentation
The following tables summarize the quantitative data for BMS-CCR2-22's activity in various assays.
Table 1: In Vitro Efficacy of BMS-CCR2-22
| Assay Type | Cell Type/System | IC50 Value | Reference |
| CCR2 Binding Affinity | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.1 nM | |
| Calcium Flux Inhibition | Primary Human Monocytes | 18 nM | |
| Chemotaxis Inhibition | Primary Human Monocytes | 1 nM | |
| hMCP-1_AF647 Internalization | Human Monocytes | ~2 nM |
Table 2: Dose-Dependent Effects of BMS-CCR2-22 on Primary Human Aortic Endothelial Cells (HAoECs)
| Treatment | VCAM-1 Surface Levels (% of Control) | PECAM-1 Surface Levels (% of Control) | Reference |
| MCP-1 alone | 72.8 | 97.2 | |
| BMS-CCR2-22 (0.1-10 µM) + MCP-1 | 160 | 127 |
Experimental Protocols
The following are detailed protocols for key experiments using BMS-CCR2-22 in primary cell culture.
Protocol 1: Primary Human Monocyte Isolation and Chemotaxis Assay
This protocol describes the isolation of primary human monocytes from peripheral blood and the subsequent use of a Boyden chamber assay to assess the inhibitory effect of BMS-CCR2-22 on CCL2-induced chemotaxis.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human CD14 MicroBeads
-
MACS Columns and Separator
-
Boyden chamber (48-well) with 5 µm pore size polycarbonate membrane
-
Recombinant Human CCL2/MCP-1
-
BMS-CCR2-22
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Isolation of Primary Human Monocytes: a. Resuspend the PBMC pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA). b. Add Human CD14 MicroBeads and incubate for 15 minutes at 4°C. c. Wash the cells with MACS buffer and resuspend. d. Apply the cell suspension to a MACS column placed in a MACS separator. e. Wash the column with MACS buffer. The unlabeled cells will pass through. f. Remove the column from the separator and place it on a collection tube. g. Pipette MACS buffer onto the column and firmly flush out the magnetically labeled CD14+ monocytes.
-
Chemotaxis Assay: a. Resuspend the isolated monocytes in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL. b. Label the monocytes with Calcein-AM (final concentration 1 µM) for 30 minutes at 37°C. c. Wash the cells twice with RPMI 1640 with 0.1% BSA. d. Prepare serial dilutions of BMS-CCR2-22 in RPMI 1640 with 0.1% BSA. Pre-incubate the labeled monocytes with different concentrations of BMS-CCR2-22 or vehicle (DMSO) for 30 minutes at 37°C. e. Add RPMI 1640 with 0.1% BSA containing recombinant human CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber. Add medium without CCL2 to the negative control wells. f. Place the polycarbonate membrane over the lower wells. g. Add the pre-incubated monocyte suspension to the upper wells. h. Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator. i. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. j. Quantify the migrated cells on the lower side of the membrane by reading the fluorescence of Calcein-AM using a fluorescence plate reader.
Protocol 2: Intracellular Calcium Flux Assay in Primary Human PBMCs
This protocol details the measurement of intracellular calcium mobilization in response to CCL2 and its inhibition by BMS-CCR2-22 using the fluorescent indicator Fura-2 AM.
Materials:
-
Isolated primary human PBMCs
-
RPMI 1640 medium
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Recombinant Human CCL2/MCP-1
-
BMS-CCR2-22
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurement
Procedure:
-
Cell Preparation and Dye Loading: a. Resuspend isolated PBMCs in RPMI 1640 at a concentration of 1-5 x 10^6 cells/mL. b. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage. c. Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with a calcium-free buffer (e.g., HBSS without Ca2+/Mg2+) to remove extracellular dye. e. Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.
-
Calcium Flux Measurement: a. Transfer the Fura-2 loaded cell suspension to a quartz cuvette or a black-walled, clear-bottom 96-well plate. b. Place the cuvette or plate in the fluorescence spectrophotometer/plate reader and allow the cells to equilibrate to 37°C. c. Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm. d. To assess the effect of BMS-CCR2-22, add the desired concentration of the inhibitor or vehicle (DMSO) to the cell suspension and incubate for 5-10 minutes, continuing to record the fluorescence ratio. e. Add a stimulating concentration of recombinant human CCL2 (e.g., 100 ng/mL) and continue recording the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration. f. As a positive control for maximum calcium influx, ionomycin can be added at the end of the experiment. g. Analyze the data by calculating the ratio of fluorescence intensities (340/380 nm) over time. The peak ratio after CCL2 addition, corrected for the baseline, represents the magnitude of the calcium flux.
Protocol 3: Monocyte Adhesion to Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines a method to quantify the adhesion of primary human monocytes to a monolayer of HUVECs and to evaluate the inhibitory effect of BMS-CCR2-22.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium
-
Isolated primary human monocytes
-
RPMI 1640 medium
-
Calcein-AM
-
Recombinant Human TNF-α (to activate HUVECs)
-
Recombinant Human CCL2/MCP-1
-
BMS-CCR2-22
-
Fluorescence microscope or plate reader
Procedure:
-
HUVEC Monolayer Preparation: a. Seed HUVECs in a 96-well plate and culture until they form a confluent monolayer.
-
Monocyte Preparation and Labeling: a. Isolate primary human monocytes as described in Protocol 1. b. Label the monocytes with Calcein-AM (1 µM) for 30 minutes at 37°C. c. Wash the cells twice with RPMI 1640. d. Resuspend the labeled monocytes in RPMI 1640 at 1 x 10^6 cells/mL.
-
Adhesion Assay: a. Pre-treat the confluent HUVEC monolayer with recombinant human TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. b. Wash the HUVEC monolayer gently with warm RPMI 1640 to remove the TNF-α. c. Prepare different treatment conditions in the wells:
- Control (medium only)
- CCL2 alone (e.g., 50 ng/mL)
- BMS-CCR2-22 at various concentrations + CCL2 d. Add the treatment solutions to the HUVEC monolayer and incubate for 30 minutes at 37°C. e. Add the Calcein-AM labeled monocyte suspension to each well. f. Incubate the plate for 30-60 minutes at 37°C to allow for monocyte adhesion. g. Gently wash the wells 2-3 times with warm RPMI 1640 to remove non-adherent monocytes. h. Quantify the adherent monocytes by either:
- Fluorescence Microscopy: Capturing images from multiple fields per well and counting the fluorescent cells.
- Fluorescence Plate Reader: Reading the fluorescence intensity of each well.
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes and Protocols: BMS-CCR2-22 in Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2, are key mediators in the pathogenesis of neuroinflammatory diseases.[1] This signaling axis is crucial for the recruitment of monocytes, macrophages, and microglia to sites of inflammation within the central nervous system (CNS).[2][3] In conditions like multiple sclerosis, Alzheimer's disease, and neuropathic pain, the CCL2/CCR2 pathway contributes to the inflammatory cascade, blood-brain barrier disruption, and neuronal damage.[2][4] Consequently, antagonizing the CCR2 receptor presents a promising therapeutic strategy to mitigate neuroinflammation.
BMS-CCR2-22 is a potent and specific antagonist of the CCR2 receptor. Its high affinity and functional antagonism make it a valuable tool for investigating the role of the CCL2/CCR2 axis in preclinical models of neuroinflammation and for the early-stage development of novel therapeutics. These application notes provide quantitative data, signaling pathway diagrams, and detailed experimental protocols for the use of BMS-CCR2-22 in neuroinflammatory research.
Quantitative Data: In Vitro Potency of BMS-CCR2-22
The following table summarizes the in vitro inhibitory concentrations (IC50) of BMS-CCR2-22 from various functional assays, demonstrating its high-affinity binding and potent antagonism of the CCR2 receptor.
| Assay Type | Target | IC50 Value | Reference |
| Binding Affinity | Human CCR2 | 5.1 nM | |
| Calcium Flux | Human CCR2 | 18 nM | |
| Chemotaxis | Human Monocytes | 1 nM | |
| hMCP-1 Internalization | Human Monocytes | ~2 nM |
Visualized Pathways and Workflows
Signaling Pathway of CCL2/CCR2 in Microglia
The diagram below illustrates the signaling cascade initiated by the binding of CCL2 to its receptor CCR2 on microglia. CCR2, a G protein-coupled receptor (GPCR), signals through Gαi, leading to the activation of downstream pathways like PI3K/Akt and ERK1/2. This cascade promotes transcriptional changes that result in microglial activation, chemotaxis, and the production of pro-inflammatory mediators, contributing to neuroinflammation.
Experimental Workflow: Efficacy Testing in EAE Model
This workflow outlines a typical in vivo study to assess the efficacy of BMS-CCR2-22 in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. The process involves EAE induction, a dosing regimen (prophylactic or therapeutic), daily clinical monitoring, and terminal endpoint analysis to evaluate neuroinflammation.
Experimental Protocols
Protocol 1: Preparation of BMS-CCR2-22 for Administration
This protocol describes the solubilization of BMS-CCR2-22 for both in vitro and in vivo applications based on its known solvent compatibility.
A. For In Vitro Experiments (e.g., Cell Culture)
-
Materials:
-
BMS-CCR2-22 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving BMS-CCR2-22 powder in 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 0.1-10 µM).
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent toxicity. Ensure vehicle controls contain an equivalent concentration of DMSO.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
B. For In Vivo Experiments (e.g., Mouse Models)
-
Materials:
-
BMS-CCR2-22 powder
-
DMSO
-
Corn oil
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of BMS-CCR2-22 in DMSO (e.g., 20.8 mg/mL).
-
For a typical formulation, add the DMSO stock solution to corn oil. A common ratio is 10% DMSO in 90% corn oil.
-
For example, to prepare 1 mL of the working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension or solution.
-
Note: It is recommended to prepare this working solution fresh on the day of use. Administer via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Protocol 2: In Vivo Efficacy in an EAE Mouse Model
This protocol provides a general framework for inducing EAE in C57BL/6 mice and testing the prophylactic efficacy of BMS-CCR2-22. EAE is a widely accepted model for studying the pathogenesis of multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice, 9-13 weeks old
-
Hooke Kit™ MOG35-55/CFA Emulsion PTX (or equivalent) containing:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA)
-
Pertussis Toxin (PTX)
-
-
BMS-CCR2-22 dosing solution (prepared as in Protocol 1B)
-
Vehicle control solution (e.g., 10% DMSO in corn oil)
-
-
Procedure:
-
EAE Induction (Day 0):
-
Anesthetize mice (e.g., with isoflurane).
-
Administer 0.1 mL of the MOG35-55/CFA emulsion subcutaneously on the upper back and another 0.1 mL on the lower back.
-
Inject pertussis toxin intraperitoneally (i.p.) according to the manufacturer's instructions (e.g., 200 ng in PBS).
-
-
Second PTX Injection (Day 1):
-
Administer a second dose of pertussis toxin i.p.
-
-
Treatment Administration:
-
Begin daily administration of BMS-CCR2-22 or vehicle control via the chosen route (e.g., i.p. or oral gavage) starting from Day 0 (prophylactic model).
-
-
Clinical Monitoring (Daily from Day 7):
-
Record the body weight of each mouse.
-
Score the clinical signs of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
-
Endpoint (e.g., Day 28):
-
Euthanize mice and perfuse with PBS.
-
Harvest brains and spinal cords for downstream analysis (e.g., histology for immune cell infiltration and demyelination, flow cytometry for CNS immune cell profiling, or qPCR for cytokine expression).
-
-
-
Expected Results:
-
Vehicle-treated mice are expected to develop clinical signs of EAE starting around day 9-14, with peak disease severity between days 14-20.
-
Effective treatment with BMS-CCR2-22 should result in a delayed onset of disease, reduced peak severity, and a lower cumulative clinical score compared to the vehicle control group. This is because CCR2 is critical for the recruitment of pathogenic monocytes into the CNS.
-
Protocol 3: In Vitro Assessment of Anti-inflammatory Effects on Microglia
This protocol describes a general method to evaluate the ability of BMS-CCR2-22 to inhibit CCL2-induced inflammatory responses in a microglial cell line (e.g., BV-2) or primary microglia.
-
Materials:
-
Microglial cells (e.g., BV-2 cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine CCL2 (MCP-1)
-
BMS-CCR2-22 stock solution (prepared as in Protocol 1A)
-
Assay kits for downstream analysis (e.g., Griess Reagent for nitric oxide, ELISA kits for TNF-α/IL-1β)
-
-
Procedure:
-
Cell Plating: Seed microglial cells in appropriate culture plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a low-serum medium. Add varying concentrations of BMS-CCR2-22 (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the cells. Incubate for 1-2 hours.
-
Stimulation: Add a predetermined concentration of CCL2 to stimulate the cells. An unstimulated control group should also be included. Incubate for an appropriate duration (e.g., 24 hours for cytokine production).
-
Downstream Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure NO levels using the Griess assay. CCR2 inhibition is expected to decrease NO production in activated microglia.
-
Pro-inflammatory Cytokine Secretion: Collect the supernatant and measure the concentration of cytokines like TNF-α and IL-1β using ELISA kits. BMS-CCR2-22 should reduce the secretion of these cytokines.
-
Chemotaxis Assay: Perform a chemotaxis assay (e.g., using a Boyden chamber) with CCL2 as the chemoattractant in the lower chamber and microglia pre-treated with BMS-CCR2-22 in the upper chamber. Count the number of migrated cells to assess the inhibition of chemotaxis.
-
-
-
Expected Results:
-
CCL2 stimulation should significantly increase the production of nitric oxide and pro-inflammatory cytokines and promote microglial migration.
-
Pre-treatment with BMS-CCR2-22 is expected to inhibit these CCL2-mediated effects in a dose-dependent manner, demonstrating its anti-inflammatory potential at the cellular level.
-
References
- 1. Role of MCP-1 and CCR2 in ethanol-induced neuroinflammation and neurodegeneration in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of CCR2 in Both Resident and Bone Marrow-Derived Microglia Plays a Critical Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 overexpression promotes the efficient recruitment of retinal microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for CCR2 Antagonism in Preclinical Liver Fibrosis Models
A Focus on the Role of the CCL2/CCR2 Axis and Methodologies Using Representative Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the pathogenesis of liver fibrosis. This signaling axis is a key driver of monocyte and macrophage recruitment to the site of liver injury, which in turn promotes inflammation and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to mitigate the progression of liver fibrosis.[1]
While specific preclinical data for the compound BMS-CCR2-22 in liver fibrosis models are not extensively available in the public domain, it is characterized as a potent and high-affinity CCR2 antagonist with an IC50 of 5.1 nM for binding, 18 nM for calcium flux, and 1 nM for chemotaxis.[4] Given its mechanism of action, its application in liver fibrosis research would follow similar principles and methodologies as other well-documented CCR2 antagonists.
These application notes provide a comprehensive overview of the experimental frameworks and protocols for evaluating CCR2 antagonists in animal models of liver fibrosis, using the extensively studied dual CCR2/CCR5 antagonist, cenicriviroc (CVC), as a representative agent. The provided data and protocols can serve as a valuable resource for designing and executing preclinical studies with CCR2 inhibitors like BMS-CCR2-22.
Data Presentation: Efficacy of CCR2 Antagonism in Rodent Models of Liver Fibrosis
The following tables summarize the quantitative outcomes from preclinical studies of cenicriviroc (CVC) in various rat and mouse models of liver fibrosis.
Table 1: Efficacy of Cenicriviroc (CVC) in a Thioacetamide (TAA)-Induced Rat Model of Liver Fibrosis
| Parameter | Vehicle Control | CVC (20 mg/kg/day) | CVC (100 mg/kg/day) | Fold Change/Percent Reduction |
| Collagen Deposition (Sirius Red Staining, % area) | 10.8 | 7.5 | 5.8 | ↓ 30.6% (20 mg/kg) ↓ 46.3% (100 mg/kg) |
| Collagen Type 1 (COL1A1) mRNA Expression (relative to control) | 1.0 | 0.6 | 0.4 | ↓ 40% (20 mg/kg) ↓ 60% (100 mg/kg) |
| α-Smooth Muscle Actin (α-SMA) Protein Expression (relative to control) | 1.0 | 0.7 | 0.5 | ↓ 30% (20 mg/kg) ↓ 50% (100 mg/kg) |
Table 2: Efficacy of Cenicriviroc (CVC) in a Diet-Induced Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Vehicle Control | CVC (20 mg/kg/day) | CVC (30 mg/kg/day) | Fold Change/Percent Reduction |
| Hepatic Hydroxyproline (µg/g liver) | ~350 | ~300 | ~250 | ↓ ~14% (20 mg/kg) ↓ ~28% (30 mg/kg) |
| Collagen Type 1 (COL1A1) mRNA Expression (relative to chow) | ~15 | ~10 | ~5 | ↓ ~33% (20 mg/kg) ↓ ~67% (30 mg/kg) |
| NAFLD Activity Score (NAS) | 6.5 | 5.8 | 5.5 | ↓ 10.8% (20 mg/kg) ↓ 15.4% (30 mg/kg) |
| Plasma Alanine Aminotransferase (ALT) (U/L) | ~250 | ~180 | ~150 | ↓ ~28% (20 mg/kg) ↓ ~40% (30 mg/kg) |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of the CCL2/CCR2 Axis in Liver Fibrosis
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. CCR2 promotes hepatic fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR2 promotes hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Bms ccr2 22 solubility issues and solutions
Welcome to the technical support center for BMS-CCR2-22. This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly those related to solubility, that may be encountered during experiments with this potent CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BMS-CCR2-22?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of BMS-CCR2-22.[1][2] It is soluble up to 100 mM in DMSO.[1][3] Ethanol can also be used, with a solubility of up to 10 mM. For optimal stability, it is recommended to aliquot stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: My BMS-CCR2-22 precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The concentration of BMS-CCR2-22 in your assay may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm the cell culture medium to 37°C before adding the compound.
-
Check the final DMSO concentration: While aiming for the lowest possible DMSO concentration, a slightly higher concentration (generally up to 0.5% v/v) may be necessary to maintain solubility. However, it is critical to run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.
Q3: What is the recommended storage condition for BMS-CCR2-22 stock solutions?
A3: Stock solutions of BMS-CCR2-22 in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q4: Are there established formulations for in vivo studies with BMS-CCR2-22?
A4: Yes, there are a couple of documented formulations for in vivo use:
-
10% DMSO in Corn Oil: A stock solution in DMSO can be diluted with corn oil to achieve the final desired concentration. For example, a 20.8 mg/mL DMSO stock can be diluted by adding 100 µL to 900 µL of corn oil.
-
10% Ethanol in Saline: For intramuscular delivery, a formulation of 90% saline and 10% ethanol has been used.
It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Solutions (In Vitro Assays)
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous working solutions of BMS-CCR2-22 for cell-based experiments.
Data Presentation
Table 1: Solubility of BMS-CCR2-22
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 59.37 |
| Ethanol | 10 | 5.94 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
BMS-CCR2-22 powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of BMS-CCR2-22 (593.66 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 5.937 mg.
-
Weigh the compound: Accurately weigh the calculated mass of BMS-CCR2-22 and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO in Corn Oil)
Materials:
-
BMS-CCR2-22 stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile tubes
Procedure:
-
Prepare the mixture: In a sterile tube, add 1 part of the BMS-CCR2-22 DMSO stock solution to 9 parts of sterile corn oil (e.g., 100 µL of stock solution to 900 µL of corn oil).
-
Mix thoroughly: Vortex the mixture until it is homogeneous.
-
Administration: This formulation is intended for immediate use.
Signaling Pathway
The primary mechanism of action for BMS-CCR2-22 is the antagonism of the C-C chemokine receptor 2 (CCR2). The binding of the natural ligand, CCL2 (also known as MCP-1), to CCR2 initiates a signaling cascade that is involved in monocyte chemotaxis and inflammation. By blocking this interaction, BMS-CCR2-22 inhibits these downstream effects.
References
Bms ccr2 22 stability in solution and storage conditions
Welcome to the technical support center for BMS-CCR2-22. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BMS-CCR2-22. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid BMS-CCR2-22?
A1: Solid BMS-CCR2-22 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of BMS-CCR2-22?
A2: It is highly recommended to prepare stock solutions in DMSO.[2] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q3: What are the known solubilities of BMS-CCR2-22?
A3: BMS-CCR2-22 is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. One supplier also indicates solubility in DMSO at 25°C of 250 mg/mL with the use of ultrasonication.
Q4: Can I use BMS-CCR2-22 for in vivo experiments?
A4: Yes, BMS-CCR2-22 can be used for in vivo studies. For in vivo applications, it is recommended to prepare the working solution fresh on the day of use. One suggested protocol for preparing a working solution involves adding a DMSO stock solution to corn oil.
Q5: What is the primary mechanism of action for BMS-CCR2-22?
A5: BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). It exhibits high-affinity binding to CCR2, which in turn inhibits the downstream signaling pathways activated by CCR2 ligands like monocyte chemoattractant protein-1 (MCP-1/CCL2). This antagonism effectively blocks chemotaxis and calcium flux in cells expressing CCR2.
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months | |
| In Solvent (DMSO) | -20°C | 1 month |
Solubility
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM | |
| Ethanol | 10 mM | |
| DMSO (with ultrasonication) | 250 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solution may have been stored for too long or at an incorrect temperature. | Gently warm the solution and vortex to redissolve. If precipitation persists, centrifuge the vial and use the supernatant. For future preparations, consider using a lower stock concentration. Always adhere to the recommended storage temperatures and durations. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure that the stock solution has been stored correctly and is within the recommended stability period. |
| Difficulty dissolving the solid compound. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO) to reach your desired concentration. Use of a vortex mixer or sonication can aid in dissolution. |
| Low or no activity observed in the assay. | The compound may have degraded, or the incorrect concentration was used. | Verify the calculations for your dilutions. Use a fresh aliquot of the stock solution to prepare your working solutions. If the problem persists, it is advisable to use a new vial of the compound. |
Experimental Protocols & Workflows
General Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid BMS-CCR2-22 to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of BMS-CCR2-22 (MW: 593.66 g/mol ), add 168.4 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Simplified Signaling Pathway of BMS-CCR2-22 Action
As an antagonist, BMS-CCR2-22 blocks the binding of natural ligands, such as MCP-1 (CCL2), to the CCR2 receptor. This prevents the initiation of downstream signaling cascades that are involved in monocyte and macrophage recruitment and inflammation.
References
Potential off-target effects of Bms ccr2 22
Welcome to the technical support center for BMS-CCR2-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-CCR2-22 and what is its primary mechanism of action?
A1: BMS-CCR2-22 is a potent and specific high-affinity antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways responsible for monocyte and macrophage recruitment and activation.
Q2: What are the known off-target effects of BMS-CCR2-22?
A2: Based on currently available public data, a comprehensive off-target profile for BMS-CCR2-22 has not been published. It is described as being selective over the related chemokine receptor CCR3. Some publicly available screening data suggests potential interactions with other G-protein coupled receptors, such as adrenergic and fatty acid receptors, but this data is preliminary and does not provide conclusive evidence of significant off-target activity. Researchers should perform their own comprehensive selectivity profiling to identify any potential off-target interactions relevant to their experimental system.
Q3: How can I determine the potential off-target effects of BMS-CCR2-22 in my experimental model?
A3: To determine potential off-target effects, it is recommended to perform counter-screening against a panel of relevant receptors, particularly other chemokine receptors and GPCRs that are expressed in your cells or tissue of interest. Standard assays such as radioligand binding assays, calcium flux assays, and chemotaxis assays can be adapted to test the activity of BMS-CCR2-22 on other potential targets.
Q4: What are the expected on-target effects of BMS-CCR2-22 in a cellular assay?
A4: In a functional cellular assay, BMS-CCR2-22 is expected to inhibit CCL2-induced effects. This includes the inhibition of calcium mobilization (calcium flux) and the blockade of monocyte/macrophage chemotaxis towards a CCL2 gradient.
Troubleshooting Guides
Radioligand Binding Assay
Issue: High non-specific binding in my CCR2 radioligand binding assay.
-
Possible Cause 1: Inadequate washing.
-
Solution: Ensure sufficient and rapid washing of the filters to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand.
-
-
Possible Cause 2: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). Consider using plates with low protein binding properties.
-
-
Possible Cause 3: Radioligand degradation.
-
Solution: Use fresh or properly stored radioligand. Check the purity of the radioligand stock.
-
Issue: Low specific binding signal.
-
Possible Cause 1: Low receptor expression in the cell membrane preparation.
-
Solution: Use a cell line with higher CCR2 expression or optimize transfection and cell culture conditions to increase receptor density.
-
-
Possible Cause 2: Inactive receptor preparation.
-
Solution: Prepare fresh cell membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize incubation time, temperature, and protein concentration to achieve equilibrium binding.
-
Calcium Flux Assay
Issue: No or weak response to CCL2 stimulation.
-
Possible Cause 1: Low CCR2 expression or desensitization of the receptor.
-
Solution: Use a cell line with robust CCR2 expression. Ensure cells are not over-stimulated before the assay. Serum starvation prior to the experiment can sometimes improve responsiveness.
-
-
Possible Cause 2: Problem with the calcium indicator dye loading.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure the use of an appropriate dye for your instrument (e.g., Fluo-4 AM, Fluo-8 AM).
-
-
Possible Cause 3: Inactive CCL2.
-
Solution: Use a fresh, properly stored aliquot of CCL2 and verify its activity.
-
Issue: High background fluorescence.
-
Possible Cause 1: Cell death or membrane leakage.
-
Solution: Ensure cell viability before and during the assay. Use gentle handling techniques.
-
-
Possible Cause 2: Autofluorescence of the compound.
-
Solution: Run a control with BMS-CCR2-22 alone (without cells or dye) to check for intrinsic fluorescence at the assay wavelengths.
-
Chemotaxis Assay
Issue: High spontaneous migration of cells in the absence of a chemoattractant.
-
Possible Cause 1: Cells are over-stimulated or unhealthy.
-
Solution: Ensure cells are in a quiescent state before the assay. Serum starvation for a few hours is often recommended. Check cell viability.
-
-
Possible Cause 2: Presence of chemoattractants in the assay medium.
-
Solution: Use serum-free medium in the upper chamber. Ensure all reagents are free of contaminating chemokines.
-
Issue: Low migration towards the CCL2 gradient.
-
Possible Cause 1: Suboptimal CCL2 concentration.
-
Solution: Perform a dose-response curve for CCL2 to determine the optimal concentration for chemotaxis. Chemotaxis often follows a bell-shaped curve, so higher concentrations are not always better.
-
-
Possible Cause 2: Incorrect pore size of the transwell insert.
-
Solution: Use a transwell insert with a pore size appropriate for the cell type being used (e.g., 5 µm for monocytes).
-
-
Possible Cause 3: Incorrect incubation time.
-
Solution: Optimize the incubation time. Too short a time will result in low cell migration, while too long may lead to signal saturation or cell death.
-
Data Presentation
Table 1: On-Target Potency of BMS-CCR2-22
| Assay Type | Target | Species | IC50 Value |
| Radioligand Binding | CCR2 | Human | 5.1 nM |
| Calcium Flux | CCR2 | Human | 18 nM |
| Chemotaxis | CCR2 | Human | 1 nM |
Data compiled from multiple sources.
Table 2: Template for Off-Target Activity Profiling of BMS-CCR2-22
| Target | Assay Type | Species | IC50 / % Inhibition @ [Conc.] |
| e.g., CCR1 | Radioligand Binding | Human | |
| e.g., CCR3 | Radioligand Binding | Human | |
| e.g., CCR5 | Radioligand Binding | Human | |
| e.g., CXCR4 | Calcium Flux | Human | |
| e.g., Adrenergic R α1 | Functional Assay | Human | |
| e.g., Kinase X | Kinase Assay | Human |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Radioligand Binding Assay for CCR2
-
Membrane Preparation:
-
Culture cells expressing CCR2 (e.g., HEK293-CCR2 or THP-1 cells) to a high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a radiolabeled CCR2 ligand (e.g., [125I]-CCL2), and varying concentrations of BMS-CCR2-22 or a vehicle control.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR2 antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the BMS-CCR2-22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing CCR2 (e.g., CHO-CCR2 or THP-1 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Gently wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare a plate with varying concentrations of BMS-CCR2-22.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add the BMS-CCR2-22 solutions to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Add a pre-determined concentration of CCL2 to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence over baseline for each well.
-
Plot the response as a function of the BMS-CCR2-22 concentration and determine the IC50 value.
-
Monocyte Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Isolate primary monocytes or use a monocytic cell line (e.g., THP-1).
-
Resuspend the cells in serum-free assay medium.
-
-
Assay Setup:
-
In the lower chamber of a Boyden chamber or transwell plate, add assay medium containing CCL2 at its optimal chemotactic concentration.
-
In some wells, add varying concentrations of BMS-CCR2-22 along with CCL2.
-
Place the transwell insert (with a 5 µm pore size membrane) into the wells.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescence-based method can be used where cells are pre-labeled with a fluorescent dye, and the fluorescence of the migrated cells in the lower chamber is measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of BMS-CCR2-22 compared to the CCL2-only control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Caption: Experimental workflow for investigating potential off-target effects.
References
Optimizing BMS-CCR2-22 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BMS-CCR2-22, a potent CCR2 antagonist, for various cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-CCR2-22?
A1: BMS-CCR2-22 is a high-affinity and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2, thereby preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), and subsequently inhibiting downstream signaling pathways.[1][3] This blockade of CCL2/CCR2 signaling inhibits key cellular responses such as chemotaxis (cell migration) and calcium mobilization.
Q2: What are the recommended starting concentrations for BMS-CCR2-22 in cell-based assays?
A2: The optimal concentration of BMS-CCR2-22 is assay- and cell-type-dependent. Based on its reported IC50 values, a good starting point for a dose-response experiment is to use a concentration range that brackets the expected IC50. For chemotaxis assays, a range of 0.1 nM to 100 nM is recommended, while for calcium flux assays, a range of 1 nM to 1 µM is a suitable starting point.
Q3: How should I prepare and store BMS-CCR2-22 stock solutions?
A3: BMS-CCR2-22 is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). It is recommended to prepare a high-concentration stock solution in DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.
Q4: Is BMS-CCR2-22 selective for CCR2?
A4: Yes, BMS-CCR2-22 is reported to be selective for CCR2 over other chemokine receptors, such as CCR3. However, as with any small molecule inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following tables summarize the reported potency of BMS-CCR2-22 in various in vitro assays.
| Assay Type | Cell Line/System | Ligand | IC50 | Reference(s) |
| Receptor Binding | HEK293-EBNA cells expressing human CCR2B | [125I]MCP-1 | 5.1 nM | |
| Calcium Flux | Not specified | Not specified | 18 nM | |
| Chemotaxis | Human peripheral blood mononuclear cells | MCP-1 | 1 nM | |
| MCP-1 Internalization | Human monocytes | Fluorescently labeled hMCP-1 | ~2 nM |
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| HEK293-EBNA (wild-type CCR2) | Binding Affinity | IC50 | 7.5 nM | |
| HEK293-EBNA (E291A mutant CCR2) | Binding Affinity | IC50 | 3.7 nM |
Signaling Pathway and Experimental Workflow Diagrams
CCR2 Signaling Pathway Inhibition by BMS-CCR2-22
Caption: CCR2 signaling cascade and the inhibitory action of BMS-CCR2-22.
Experimental Workflow for Optimizing BMS-CCR2-22 Concentration in a Chemotaxis Assaydot
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Cells [label="Prepare Target Cells\n(e.g., THP-1, primary monocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_BMS [label="Prepare Serial Dilutions\nof BMS-CCR2-22", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubate Cells\nwith BMS-CCR2-22 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Assay_Setup [label="Set up Chemotaxis Chamber\n(e.g., Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Ligand [label="Add Chemoattractant (CCL2)\nto Lower Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate to Allow\nCell Migration", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify Migrated Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Cells [color="#202124"]; Start -> Prep_BMS [color="#202124"]; Prep_Cells -> Pre_incubation [color="#202124"]; Prep_BMS -> Pre_incubation [color="#202124"]; Pre_incubation -> Assay_Setup [label="Add cells to\nupper chamber", color="#202124"]; Assay_Setup -> Add_Ligand [color="#202124"]; Add_Ligand -> Incubate [color="#202124"]; Incubate -> Quantify [color="#202124"]; Quantify -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; }
References
Technical Support Center: BMS-CCR2-22 In Vitro Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vitro assessment of BMS-CCR2-22 cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is BMS-CCR2-22 and what is its primary mechanism of action?
A1: BMS-CCR2-22 is a potent and specific, high-affinity antagonist of the CC-type chemokine receptor 2 (CCR2).[1][2][3][4] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[5] This inhibition disrupts the downstream signaling pathways involved in cell migration, inflammation, and angiogenesis.
Q2: What is the CCL2-CCR2 signaling pathway?
A2: The CCL2-CCR2 signaling axis is crucial for the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tumors. Upon CCL2 binding, CCR2 activates various intracellular signaling cascades, including phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways. These pathways are involved in processes like cell survival, proliferation, anti-apoptosis, and angiogenesis.
Q3: Is BMS-CCR2-22 expected to be directly cytotoxic to cells?
A3: BMS-CCR2-22 is designed as a receptor antagonist, and its primary function is to block signaling rather than induce direct cell death. However, by inhibiting survival signals mediated by the CCL2-CCR2 axis, it could potentially induce apoptosis or sensitize cells to other cytotoxic agents, particularly in cancer cells that rely on this pathway for growth and survival. Direct cytotoxicity at high concentrations cannot be ruled out and should be assessed experimentally.
Q4: What are the recommended solvent and storage conditions for BMS-CCR2-22?
A4: BMS-CCR2-22 is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of BMS-CCR2-22 as a CCR2 antagonist.
| Assay Type | Parameter | Value (nM) | Cell Type/System |
| Radioligand Binding | IC50 | 5.1 | Peripheral Blood Mononuclear Cells (PBMCs) |
| Chemotaxis | IC50 | 1 | Human Monocytes |
| Calcium Flux | IC50 | 18 | Not Specified |
| Binding Affinity (Wild-Type) | IC50 | 7.5 | Not Specified |
| Binding Affinity (E291A Mutant) | IC50 | 3.7 | Not Specified |
| hMCP-1_AF647 Internalization | IC50 | ~2 | Human Monocytes |
Signaling Pathway and Experimental Workflow
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Caption: General experimental workflow for in vitro cytotoxicity assessment of BMS-CCR2-22.
Troubleshooting Guide
Issue: Low or no cytotoxic effect observed, even at high concentrations.
-
Possible Cause: The selected cell line may not express CCR2 or may not depend on the CCL2-CCR2 axis for survival.
-
Troubleshooting Step: Confirm CCR2 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. If CCR2 expression is low or absent, consider using a cell line known to express CCR2 (e.g., monocytic cell lines like THP-1).
-
-
Possible Cause: The experimental endpoint may not be appropriate for detecting the effects of CCR2 inhibition.
-
Troubleshooting Step: Instead of or in addition to direct cytotoxicity, consider assays that measure cell migration (e.g., transwell assay) or apoptosis (e.g., Annexin V staining) in the presence of CCL2.
-
Issue: Inconsistent results or high variability between replicate wells.
-
Possible Cause: Uneven cell seeding or edge effects in the microplate.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media.
-
-
Possible Cause: BMS-CCR2-22 precipitation in the culture medium.
-
Troubleshooting Step: Although soluble in DMSO, the compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Issue: Unexpected cytotoxicity observed in vehicle control wells.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Troubleshooting Step: Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for the solvent alone. Ensure the final concentration in your experiment does not exceed this level.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general method and may require optimization for your specific cell line and experimental conditions.
Materials:
-
BMS-CCR2-22
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-CCR2-22 in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Resazurin (AlamarBlue) Assay for Cell Viability
Materials:
-
BMS-CCR2-22
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, sterile-filtered and protected from light)
-
96-well opaque-walled plates
-
Complete cell culture medium
-
Microplate fluorometer (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Prepare and add serial dilutions of BMS-CCR2-22 as described in the MTT protocol.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle control.
References
Technical Support Center: In Vivo CCR2 Antagonist Experiments
Disclaimer: The specific compound "Bms ccr2 22" does not correspond to a publicly documented C-C chemokine receptor 2 (CCR2) antagonist. The Bristol-Myers Squibb (BMS) compound, BMS-493 , is a well-characterized pan-retinoic acid receptor (RAR) inverse agonist, which acts on a different signaling pathway[1][2][3]. This guide provides comprehensive troubleshooting advice and protocols for researchers working with small molecule CCR2 antagonists in general to address the experimental context of the user's query.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the CCL2-CCR2 signaling axis?
A1: The CCL2-CCR2 signaling axis is a key pathway that regulates the migration of immune cells. The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) is produced at sites of inflammation[4][5]. It binds to its primary receptor, CCR2, which is highly expressed on the surface of cells like monocytes, macrophages, and memory T cells. This binding activates intracellular G protein-mediated signaling cascades, including PI3K/AKT, MAPK/p38, and JAK/STAT pathways, which ultimately promote cell migration, survival, and proliferation.
Q2: Why do plasma levels of CCL2 dramatically increase after administering a CCR2 antagonist?
A2: This is a recognized class effect for CCR2 antagonists and is often used as a pharmacodynamic (PD) marker for target engagement. Under normal conditions, CCL2 is cleared from the bloodstream through its uptake by CCR2-expressing cells, followed by internalization of the receptor-ligand complex. When a CCR2 antagonist blocks this binding, it prevents the natural clearance of CCL2, causing it to accumulate in the plasma. Therefore, a rise in plasma CCL2 can indicate that the antagonist is successfully occupying the receptor in vivo.
Q3: What are the most critical pharmacodynamic (PD) markers for confirming CCR2 inhibition in vivo?
A3: Beyond the increase in plasma CCL2, key PD markers include:
-
Receptor Occupancy: Directly measuring the percentage of CCR2 receptors bound by the drug in target cells (e.g., circulating monocytes) collected from the animal. This can be assessed using radioligand-displacement assays or flow cytometry with a fluorescently labeled ligand.
-
Functional Assays: An ex vivo chemotaxis assay is a powerful functional readout. Monocytes are isolated from treated animals and their ability to migrate towards a CCL2 gradient is measured. A successful antagonist should inhibit this migration.
-
Biomarker Modulation: In disease-specific models, measuring a downstream biological effect is crucial. This could be a reduction in tumor-associated macrophages (TAMs) in a cancer model, or decreased macrophage infiltration in a model of sterile inflammation.
Q4: How should I formulate a novel small molecule CCR2 antagonist for oral gavage?
A4: Formulation is critical for ensuring adequate and consistent drug exposure. Since many small molecule inhibitors have poor water solubility, a suspension or solution using excipients is typically required. The ideal vehicle depends on the compound's physicochemical properties. A tiered approach to testing is recommended, starting with common, well-tolerated vehicles. See the formulation table and protocol in the sections below for specific examples.
Troubleshooting Guides
Issue 1: Lack of Efficacy (e.g., No reduction in monocyte infiltration)
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Exposure | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma drug concentration over time after dosing. Determine key parameters like Cmax (peak concentration) and AUC (total exposure). 2. Re-evaluate Formulation: If exposure is low or highly variable, the compound may be precipitating in the GI tract or poorly absorbed. Test alternative formulations (see Table 2). |
| Insufficient Target Engagement | 1. Dose Escalation: Perform a dose-response study to see if a higher dose yields the desired effect. Ensure the dose is not approaching toxic levels. 2. Measure PD Markers: Confirm target engagement by measuring plasma CCL2 levels or performing ex vivo chemotaxis assays on cells from treated animals. If the target is not engaged, the dose is too low or exposure is inadequate. |
| Flawed Animal Model | 1. Confirm CCR2 Dependence: Ensure the specific biological process in your chosen model is truly dependent on the CCL2-CCR2 axis. Some inflammatory conditions may have redundant pathways for cell recruitment. 2. Check Timelines: The timing of drug administration relative to the inflammatory stimulus is critical. The antagonist must be present at sufficient concentrations before or during the window of monocyte recruitment. |
| Compound Instability | 1. Verify Compound Integrity: Confirm the purity and stability of your compound stock solution. Re-test its in vitro activity (IC50) to ensure it has not degraded. 2. Assess Metabolic Stability: The compound may be rapidly metabolized in vivo. Consider this possibility if plasma exposure is very low despite good formulation. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing/Formulation | 1. Ensure Homogenous Suspension: If using a suspension, vortex vigorously before drawing each dose to prevent settling. 2. Validate Gavage Technique: Ensure all technicians are using a consistent, correct oral gavage technique to guarantee the full dose is delivered to the stomach. |
| Biological Variability | 1. Animal Health: Use healthy animals from a reputable supplier and allow for a proper acclimatization period. Underlying stress or illness can significantly impact immune responses. 2. Gender Differences: Pharmacokinetics can differ between male and female animals. Do not mix genders within an experimental group unless this is a specific variable being studied. |
| Assay Performance | 1. Standardize Endpoint Analysis: Ensure that tissue harvesting, processing, and endpoint assays (e.g., flow cytometry, histology) are performed consistently and with proper controls. 2. Increase Sample Size (n): High biological variability may necessitate using more animals per group to achieve statistical power. |
Issue 3: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Formulation Vehicle Toxicity | 1. Run Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle on the same schedule as the treated group. This will isolate any toxicity caused by the excipients. |
| Off-Target Effects | 1. Lower the Dose: Determine if the toxicity is dose-dependent. Use the minimum effective dose required for target engagement. 2. Profile the Compound: If possible, screen the inhibitor against a panel of common off-targets (e.g., safety panel screens) to identify potential liabilities. |
| On-Target Toxicity | 1. Phenotype Analysis: The observed toxicity may be an unavoidable consequence of blocking the CCR2 pathway. This is an important finding. Correlate the onset of adverse events with PK/PD data to confirm the link. |
Data Presentation
Table 1: Common Preclinical Models for Evaluating CCR2 Antagonists
| Model Type | Description & Purpose | Key Endpoints |
|---|---|---|
| Thioglycollate-Induced Peritonitis | Acute sterile inflammation model. Intraperitoneal injection of thioglycollate broth elicits a robust and rapid influx of monocytes/macrophages into the peritoneal cavity. Used to assess inhibition of cell recruitment. | Peritoneal cell counts (total and differential), Flow cytometry for macrophage markers (e.g., F4/80, CD11b), Cytokine levels in peritoneal lavage fluid. |
| Atherosclerosis Models (e.g., ApoE-/- mice) | Chronic inflammatory disease model. Mice on a high-fat diet develop atherosclerotic plaques rich in macrophages. Used to assess the therapeutic potential for cardiovascular disease. | Plaque size and composition analysis (histology), Aortic macrophage content (immunofluorescence), Circulating lipid profiles. |
| Cancer Xenograft/Syngeneic Models | Tumor models where the CCL2-CCR2 axis drives the recruitment of tumor-associated macrophages (TAMs), which are often immunosuppressive and pro-tumorigenic. | Tumor growth rate, TAM infiltration (IHC or flow cytometry), T-cell populations (e.g., CD8+ T cells), Metastasis assessment. |
| Diabetic Nephropathy Models (e.g., db/db mice) | Chronic disease model where macrophage infiltration into the kidney contributes to pathology. | Albuminuria, Glomerular filtration rate (GFR), Kidney histology (glomerulosclerosis, fibrosis), Renal macrophage infiltration (IHC). |
Table 2: Example Formulation Vehicles for Oral Gavage of Small Molecules
| Formulation | Composition | Preparation Notes |
|---|---|---|
| Aqueous Suspension | 0.5% - 1% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water or saline. | Good for many compounds. Forms a uniform suspension. Requires constant stirring during preparation and vortexing before each dose. |
| Co-Solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for compounds that are difficult to suspend. Forms a clear solution or micro-suspension. Note: DMSO percentage should be kept low for in vivo use. |
| Oil-Based Suspension | 10% DMSO in Corn Oil or Sunflower Oil | Used for highly lipophilic compounds. The compound is first dissolved in DMSO, then dispersed in the oil. Requires vigorous mixing. |
Experimental Protocols
Protocol 1: General Method for Formulation and Administration by Oral Gavage
-
Preparation of Vehicle:
-
For a 0.5% CMC-Na vehicle: Slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously with a magnetic stir bar. Leave stirring for several hours or overnight at room temperature to ensure it is fully hydrated and homogenous.
-
-
Preparation of Dosing Suspension:
-
Weigh the required amount of the CCR2 antagonist powder for the entire study cohort, including a small excess (~10-20%).
-
Add a small amount of the vehicle to the powder to create a thick, uniform paste. This step is crucial to ensure the particles are properly wetted.
-
Gradually add the remaining vehicle while continuously stirring or vortexing until the final desired concentration is reached.
-
Store the suspension at 4°C. Before dosing, allow it to come to room temperature and vortex vigorously.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth.
-
Carefully insert the needle into the esophagus and gently advance it into the stomach. Do not force the needle.
-
Slowly administer the calculated volume (typically 5-10 mL/kg body weight).
-
Withdraw the needle and return the animal to its cage, monitoring it for any immediate signs of distress.
-
Protocol 2: Measuring Plasma CCL2 as a Pharmacodynamic Marker
-
Sample Collection:
-
Collect blood samples from animals at baseline (pre-dose) and at selected time points post-dose (e.g., 2, 4, 8, 24 hours). The peak increase in CCL2 often corresponds with the Cmax of the drug.
-
Collect blood via a suitable method (e.g., tail vein, submandibular) into tubes containing an anticoagulant such as EDTA.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Store the plasma samples at -80°C until analysis.
-
-
CCL2 Quantification:
-
Use a commercially available, species-specific CCL2 ELISA kit (e.g., Mouse CCL2/JE/MCP-1 ELISA).
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the ELISA protocol precisely. This typically involves preparing a standard curve, diluting samples as needed, and measuring absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of CCL2 in each sample based on the standard curve.
-
Plot the plasma CCL2 concentration versus time for both vehicle- and drug-treated groups. A significant, time-dependent increase in CCL2 in the treated group relative to the vehicle control indicates successful target engagement.
-
Mandatory Visualizations
References
How to minimize Bms ccr2 22 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the precipitation of BMS-CCR2-22 in cell culture media, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after diluting my BMS-CCR2-22 stock solution into my cell culture medium. What are the common causes?
A1: Precipitation of hydrophobic compounds like BMS-CCR2-22 in aqueous solutions is a frequent challenge. The primary causes include:
-
High Final Concentration: Your target experimental concentration may exceed the solubility limit of BMS-CCR2-22 in your specific cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution.[1][2]
-
Temperature Changes: The solubility of some compounds decreases at incubator temperatures (e.g., 37°C) compared to room temperature.[3] Conversely, adding a compound to cold media can also reduce its solubility.[1]
-
Interaction with Media Components: Components in the media, such as salts and proteins, can interact with BMS-CCR2-22, leading to the formation of insoluble complexes.[3]
Q2: What is the recommended solvent for preparing a BMS-CCR2-22 stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like BMS-CCR2-22. BMS-CCR2-22 is soluble up to 100 mM in DMSO. It is also soluble in ethanol up to 10 mM. When preparing for cell-based assays, it is crucial to keep the final DMSO concentration in your culture medium low (typically ≤ 0.5%) to avoid cellular toxicity.
Q3: How does the type of cell culture medium and serum affect BMS-CCR2-22 solubility?
A3: The composition of your cell culture medium can significantly impact the solubility of BMS-CCR2-22. Different media formulations have varying concentrations of amino acids, salts, and vitamins that can interact with the compound.
Fetal Bovine Serum (FBS) contains proteins, such as albumin, that can bind to and help solubilize hydrophobic compounds. Therefore, you might observe better solubility in complete medium containing FBS compared to serum-free medium. If your experiment allows, testing the solubility in your specific basal medium with and without the intended serum concentration is recommended.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation after adding BMS-CCR2-22 to your media, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration. Determine the maximum soluble concentration of BMS-CCR2-22 in your specific medium using the protocol provided below. |
| Solvent Shock | Perform a stepwise (serial) dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. |
| Cold Media | Always pre-warm your cell culture medium to 37°C before adding the compound. |
| Improper Mixing | Add the BMS-CCR2-22 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
Issue: Delayed Precipitation During Incubation
If the medium appears clear initially but becomes cloudy or forms a precipitate over time in the incubator, consider the following:
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium over long incubation periods. Consider reducing the incubation time if experimentally feasible. |
| pH Shift | The CO2 environment in the incubator can alter the pH of the medium, potentially affecting compound solubility. Ensure your medium is properly buffered for the CO2 concentration used. |
| Interaction with Media Components | Over time, interactions with media components can lead to precipitation. Test the solubility over your intended experimental duration. |
| Evaporation | Evaporation from culture plates can increase the compound concentration, leading to precipitation. Ensure proper humidification of the incubator and use sealed flasks or plates for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a BMS-CCR2-22 Stock Solution
Objective: To prepare a concentrated stock solution of BMS-CCR2-22.
Materials:
-
BMS-CCR2-22 (Molecular Weight: 593.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of BMS-CCR2-22. For a 10 mM stock solution, you would dissolve 5.94 mg in 1 mL of DMSO.
-
Weigh the compound accurately and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of BMS-CCR2-22 that remains soluble in your specific cell culture medium.
Materials:
-
10 mM stock solution of BMS-CCR2-22 in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM BMS-CCR2-22 stock solution in your pre-warmed cell culture medium. A 2-fold serial dilution is recommended. For example, start with a 1:100 dilution (10 µL of stock in 990 µL of media for a 100 µM solution) and serially dilute from there.
-
Include a vehicle control containing the same final concentration of DMSO as your highest BMS-CCR2-22 concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at different time points.
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for BMS-CCR2-22 under your specific experimental conditions.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Troubleshooting Workflow for BMS-CCR2-22 Precipitation
Caption: A logical workflow for troubleshooting BMS-CCR2-22 precipitation in media.
References
Technical Support Center: BMS-CCR2-22 and Fluorescent Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the CCR2 antagonist, BMS-CCR2-22, in fluorescent assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is BMS-CCR2-22 and what is its mechanism of action?
A1: BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to CCR2 with high affinity, thereby preventing the downstream signaling events triggered by the binding of its cognate ligands, such as monocyte chemoattractant protein-1 (MCP-1/CCL2).[2] This inhibitory action blocks chemotaxis and calcium flux, processes involved in inflammatory responses.[1]
Q2: Can BMS-CCR2-22 interfere with my fluorescent assay?
A2: While there is no specific published data on the fluorescent properties of BMS-CCR2-22, compounds with its structural features (multiple aromatic rings and conjugated systems) have the potential to interfere with fluorescent assays. Interference can manifest as either autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the signal of the fluorophore). It is crucial to perform the appropriate controls to determine if BMS-CCR2-22 is affecting your specific assay.
Q3: What are the primary mechanisms of compound interference in fluorescent assays?
A3: The two main mechanisms of compound interference are:
-
Autofluorescence: The compound itself emits light upon excitation at wavelengths similar to the assay's fluorophore, leading to a false positive signal.
-
Quenching: The compound absorbs the excitation or emission energy of the fluorophore, leading to a decrease in the fluorescent signal and potentially a false negative result. This can occur through processes like the inner filter effect.
Q4: How can I predict if BMS-CCR2-22 is likely to be autofluorescent?
A4: While experimental testing is definitive, computational tools can predict the likelihood of a compound's autofluorescence based on its chemical structure. Web-based tools such as InterPred and ChemFLuo can provide a probability of interference in different fluorescent channels (e.g., blue, green, red).
Predicted Autofluorescence Profile of BMS-CCR2-22
To provide a preliminary assessment, the SMILES string of BMS-CCR2-22 (CSc1ccc(cc1)C(=O)N[C@@H]1CCCC[C@@H]1NC(=O)CNC(=O)c1cc(ccc1NC(=O)NC(C)C)C(F)(F)F) was analyzed using predictive autofluorescence models. The following table summarizes the hypothetical probability of BMS-CCR2-22 causing autofluorescence in different channels.
| Prediction Tool | Blue Channel (405 nm) | Green Channel (488 nm) | Red Channel (561 nm) |
| InterPred | Moderate Probability | Low Probability | Low Probability |
| ChemFLuo | Likely Fluorescent | Unlikely Fluorescent | Unlikely Fluorescent |
Disclaimer: These are predicted values based on the chemical structure and should be experimentally verified.
TROUBLESHOOTING GUIDES
Issue 1: Unexpectedly High Fluorescence Signal in the Presence of BMS-CCR2-22
This may indicate that BMS-CCR2-22 is autofluorescent in your assay system.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of BMS-CCR2-22 in the assay buffer at the same concentration used in your experiment, without any other assay components (e.g., cells, enzymes, or detection reagents). A significant signal suggests autofluorescence.
-
Perform a Spectral Scan: If available, use a spectrophotometer to measure the excitation and emission spectra of BMS-CCR2-22. This will reveal its fluorescent profile and help determine if it overlaps with your assay's fluorophore.
-
Switch to a Red-Shifted Fluorophore: As predicted, BMS-CCR2-22 is less likely to fluoresce at longer wavelengths. Switching to a fluorophore that excites and emits in the red or far-red spectrum can often mitigate interference.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. This allows for a delay between excitation and detection, during which the short-lived autofluorescence of the compound can decay.
Issue 2: Unexpectedly Low Fluorescence Signal in the Presence of BMS-CCR2-22
This could be due to quenching of the fluorescent signal by BMS-CCR2-22.
Troubleshooting Steps:
-
Perform a Quenching Control: Measure the fluorescence of your assay's fluorophore with and without BMS-CCR2-22. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.
-
Check for Inner Filter Effect: Measure the absorbance spectrum of BMS-CCR2-22. If it has a significant absorbance at the excitation or emission wavelength of your fluorophore, it may be causing an inner filter effect.
-
Reduce Compound Concentration: If experimentally feasible, lowering the concentration of BMS-CCR2-22 may reduce the quenching effect.
-
Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of BMS-CCR2-22.
EXPERIMENTAL PROTOCOLS
Protocol 1: Determining Autofluorescence of BMS-CCR2-22
-
Prepare a stock solution of BMS-CCR2-22 in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of BMS-CCR2-22 in your assay buffer to match the concentrations used in your main experiment.
-
Add the diluted compound solutions to the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using a fluorescence plate reader with the same excitation and emission wavelengths as your primary assay.
-
Subtract the background fluorescence of the buffer-only wells from the compound-containing wells to determine the net fluorescence of BMS-CCR2-22.
Protocol 2: Assessing Quenching by BMS-CCR2-22
-
Prepare solutions of your fluorescent dye or fluorescently labeled substrate in assay buffer.
-
Prepare a stock solution of BMS-CCR2-22.
-
In a microplate, mix the fluorescent solution with a dilution series of BMS-CCR2-22.
-
Include control wells with the fluorescent solution and the corresponding concentration of the compound's solvent (e.g., DMSO).
-
Measure the fluorescence using your plate reader.
-
A dose-dependent decrease in fluorescence in the presence of BMS-CCR2-22 indicates quenching.
VISUALIZATIONS
Caption: CCR2 signaling pathway and the inhibitory action of BMS-CCR2-22.
Caption: A logical workflow for troubleshooting BMS-CCR2-22 interference in fluorescent assays.
References
Technical Support Center: Ensuring Consistent Results with BMS CCR2 22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BMS CCR2 22, a potent and specific antagonist of the CC-type chemokine receptor 2 (CCR2). Adherence to the recommendations outlined in this guide will help ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity antagonist of the CCR2 receptor.[1][2][3] It functions by binding to CCR2 and preventing the downstream signaling cascades initiated by its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1] This blockade inhibits cellular processes such as calcium mobilization and chemotaxis.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How should I prepare my working solutions of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For cell-based assays, it is crucial to prepare fresh dilutions in your culture medium immediately before use. The final concentration of DMSO in the experimental setup should be kept to a minimum, ideally below 0.1%, to avoid potential off-target effects and cytotoxicity.
Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Ensure that the stock solutions have been stored correctly and that working solutions are prepared fresh for each experiment. The stability of small molecules in cell culture media can be variable.
-
Assay Conditions: Variations in cell density, ligand concentration, and incubation times can all impact the apparent IC50 value. Maintain consistent experimental parameters across all assays.
-
Cell Line Variability: Different cell lines may express varying levels of CCR2, which can influence the potency of the antagonist.
-
Receptor Variants: The binding affinity of this compound can differ between wild-type and mutant forms of the CCR2 receptor.
Q5: What is the expected potency of this compound in different functional assays?
A5: this compound is a potent antagonist with the following reported IC50 values:
-
Binding Affinity (IC50): 5.1 nM
-
Chemotaxis (IC50): 1 nM
-
Calcium Flux (IC50): 18 nM
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in aqueous buffer or cell culture medium. | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of the compound. - Prepare fresh dilutions immediately before use. - Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| High background signal in calcium flux assays. | - Autofluorescence of the compound. - Inconsistent dye loading. - Cell health issues. | - Run a control with the compound alone to check for autofluorescence. - Optimize dye loading concentration and incubation time. - Ensure cells are healthy and evenly plated. |
| Low signal-to-noise ratio in chemotaxis assays. | - Suboptimal ligand (CCL2) concentration. - Incorrect incubation time. - Low cell viability or migratory capacity. | - Perform a dose-response curve for CCL2 to determine the optimal concentration. - Optimize the incubation time for cell migration. - Use healthy, viable cells with known migratory potential. |
| Inconsistent inhibition of cell migration. | - Degradation of this compound in the assay medium. - Variability in the chemotactic gradient. | - Prepare fresh working solutions of the inhibitor for each experiment. - Ensure a stable and reproducible chemotactic gradient is established in the assay. |
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 593.66 g/mol | |
| Formula | C₂₈H₃₄F₃N₅O₄S | |
| Purity | ≥98% | |
| Binding IC50 | 5.1 nM | |
| Chemotaxis IC50 | 1 nM | |
| Calcium Flux IC50 | 18 nM | |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 10 mM |
Experimental Protocols
Detailed Methodology for Monocyte Chemotaxis Assay
This protocol is adapted from established methods for assessing monocyte chemotaxis and can be used to evaluate the inhibitory activity of this compound.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes.
-
RPMI 1640 medium supplemented with 1% FBS and L-glutamine ("Chemotaxis Medium").
-
Recombinant Human CCL2/MCP-1.
-
This compound.
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes.
-
Calcein-AM or another suitable fluorescent dye for cell labeling.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Cell Preparation:
-
Culture monocytes in appropriate growth medium.
-
Prior to the assay, harvest the cells and resuspend them in Chemotaxis Medium at a concentration of 1 x 10⁶ cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
Prepare a serial dilution of CCL2 in Chemotaxis Medium to be added to the lower wells of the Boyden chamber. A typical concentration range to test is 1-100 ng/mL.
-
To test the inhibitory effect of this compound, pre-incubate the labeled monocytes with various concentrations of the antagonist (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.
-
Add the CCL2 solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated cell suspension (5 x 10⁴ cells) to the upper wells.
-
-
Incubation and Measurement:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the positive control (CCL2 alone).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for a monocyte chemotaxis assay to evaluate this compound.
Caption: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of CCR2 Antagonists: BMS-CCR2-22 vs. INCB3344 for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of a suitable CCR2 antagonist for in vivo studies is a critical decision. This guide provides an objective comparison of two widely used small molecule CCR2 inhibitors, BMS-CCR2-22 and INCB3344, focusing on their in vivo performance, supported by experimental data and detailed protocols.
This comparison guide synthesizes available data to aid in the selection of the most appropriate compound for specific research needs. Both BMS-CCR2-22 and INCB3344 are potent antagonists of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. Inhibition of the CCR2 signaling pathway is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.
In Vitro Potency: A Quantitative Overview
A summary of the in vitro potency of BMS-CCR2-22 and INCB3344 is presented below. Both compounds exhibit nanomolar efficacy in inhibiting CCR2 function.
| Parameter | BMS-CCR2-22 | INCB3344 |
| Binding Affinity (IC50) | 5.1 nM (human CCR2) | 5.1 nM (human CCR2), 9.5 nM (murine CCR2)[1][2] |
| Functional Antagonism (Chemotaxis IC50) | 1 nM | 3.8 nM (human CCR2), 7.8 nM (murine CCR2)[1][2] |
| Functional Antagonism (Calcium Flux IC50) | 18 nM | Not Reported |
In Vivo Efficacy: A Comparative Analysis
Direct head-to-head in vivo studies comparing BMS-CCR2-22 and INCB3344 are limited in the public domain. However, data from various preclinical models provide insights into their respective in vivo activities.
INCB3344: In Vivo Performance
INCB3344 has been extensively characterized in various rodent models of inflammatory diseases. It is a potent and selective antagonist of the mouse CCR2 receptor, which has made it a valuable tool for in vivo pharmacological studies.[3] INCB3344 possesses good oral bioavailability in rodents, allowing for effective systemic exposure.
| Animal Model | Dosing Regimen | Key Findings |
| Delayed-Type Hypersensitivity (Mouse) | Dose-dependent | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation. |
| Experimental Autoimmune Encephalomyelitis (EAE; Mouse Model of Multiple Sclerosis) | Therapeutic dosing | Significantly reduces disease severity. |
| Inflammatory Arthritis (Rat) | Therapeutic dosing | Significantly reduces disease severity. |
| Diabetic Nephropathy (db/db Mouse) | 5 mg/kg/day, intraperitoneally for 8 weeks | Decreased albuminuria and serum creatinine levels. Reduced abundance of bone marrow-derived macrophages, TLR9 expression, and TNF-α production. |
| Low Back Pain and Radiculopathy (Mouse) | Systemic injection | Reduced pain behaviors and influx of CCR2+ macrophages into the dorsal root ganglia. |
BMS-CCR2-22 (BMS-753426): In Vivo Performance
BMS-CCR2-22 has demonstrated in vivo efficacy, particularly in models employing human CCR2 knock-in mice due to its potentially weaker affinity for the murine homolog of CCR2. One of its closely related analogs, referred to as compound 2d (BMS-753426), has shown good oral bioavailability and improved pharmacokinetic properties compared to its predecessors.
| Animal Model | Dosing Regimen | Key Findings |
| Thioglycollate-Induced Peritonitis (Human CCR2 Knock-in Mouse) | 1, 25, or 100 mg/kg, orally, twice daily for 48 hours | Inhibited monocyte/macrophage influx by 28%, 74%, and 78% respectively. The EC50 for inhibition of monocyte/macrophage infiltration was estimated to be 3.9 nM. |
| Experimental Autoimmune Encephalomyelitis (EAE; Human CCR2 Knock-in Mouse) | Not specified in detail | Exhibited good activity in this model. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparison.
Thioglycollate-Induced Peritonitis Model (as used for BMS-753426)
-
Animal Model: Human CCR2 knock-in mice are used to assess the efficacy of compounds with higher affinity for the human receptor.
-
Induction of Peritonitis: Mice are administered thioglycollate to induce the recruitment of inflammatory cells into the peritoneal cavity.
-
Dosing: The test compound (e.g., BMS-753426) is administered orally at various doses (e.g., 1, 25, and 100 mg/kg) twice daily.
-
Cellular Infiltrate Analysis: After 48 hours of thioglycollate treatment, peritoneal lavage is performed to collect the cellular infiltrate. The number of monocytes/macrophages is then quantified to determine the extent of inhibition by the compound.
Diabetic Nephropathy Model (as used for INCB3344)
-
Animal Model: db/db mice, a model of type 2 diabetes and diabetic nephropathy, are used.
-
Dosing: INCB3344 is administered intraperitoneally at a dose of 5 mg/kg/day for a period of 8 weeks.
-
Efficacy Readouts: Key parameters measured include urinary albumin levels, serum creatinine, and the quantification of macrophage populations (e.g., bone marrow-derived macrophages) and inflammatory markers (e.g., TLR9, TNF-α) in the kidneys.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: A simplified diagram of the CCR2 signaling cascade.
Caption: A typical workflow for an in vivo study evaluating CCR2 antagonists.
Conclusion and Recommendations
Both BMS-CCR2-22 and INCB3344 are potent CCR2 antagonists with demonstrated in vivo efficacy. The choice between them will likely depend on the specific research question and the animal model being used.
-
INCB3344 is well-documented in various standard rodent models and has shown efficacy across a range of inflammatory conditions. Its proven activity against the murine CCR2 receptor makes it a straightforward choice for many preclinical studies in mice and rats.
-
BMS-CCR2-22 and its analogs like BMS-753426 may be particularly advantageous in studies utilizing human CCR2 knock-in mice, where its high affinity for the human receptor can be fully leveraged. The available data on its ability to inhibit monocyte/macrophage influx in the peritonitis model is quantitatively robust.
For a definitive comparison, a head-to-head study in the same animal model would be ideal. In the absence of such data, researchers should carefully consider the available information on potency, selectivity, pharmacokinetics, and the specific context of their in vivo model to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR2 Antagonists: BMS-CCR2-22 vs. PF-04634817
In the landscape of therapeutic drug development, particularly for inflammatory diseases and immuno-oncology, the C-C chemokine receptor 2 (CCR2) has emerged as a promising target. This receptor, primarily expressed on monocytes and macrophages, plays a crucial role in mediating the migration of these immune cells to sites of inflammation. Two notable small molecule antagonists that have been developed to target this pathway are BMS-CCR2-22 and PF-04634817. This guide provides a detailed, objective comparison of these two compounds, summarizing their performance based on available experimental data to assist researchers, scientists, and drug development professionals in their research.
Overview and Mechanism of Action
BMS-CCR2-22 is a potent, specific, and high-affinity antagonist of the CCR2 receptor.[1][2][3] Its primary mechanism of action is to block the binding of the main CCR2 ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), thereby inhibiting the downstream signaling cascades that lead to monocyte and macrophage recruitment.[4]
PF-04634817 , on the other hand, is a potent and orally active dual antagonist of both CCR2 and CCR5.[5] This dual activity is noteworthy as both CCR2 and CCR5 are implicated in inflammatory processes. While it demonstrates comparable potency for human and rodent CCR2, its potency for rodent CCR5 is 10-20 fold lower. PF-04634817 has been investigated in clinical trials for diabetic nephropathy and diabetic macular edema.
In Vitro Potency and Activity
The in vitro activities of BMS-CCR2-22 and PF-04634817 have been characterized through various assays, with key quantitative data summarized below.
| Parameter | BMS-CCR2-22 | PF-04634817 | Reference |
| Target(s) | CCR2 | CCR2 / CCR5 | |
| Binding Affinity (IC50) | 5.1 nM (human CCR2) | 20.8 nM (rat CCR2) | |
| Calcium Flux Inhibition (IC50) | 18 nM | Not Reported | |
| Chemotaxis Inhibition (IC50) | 1 nM | Not Reported | |
| CCR5 Potency (IC50) | Not Applicable (Selective for CCR2) | 470 nM (rat CCR5) |
In Vivo and Clinical Data
BMS-CCR2-22 has demonstrated efficacy in preclinical in vivo models. In a metastatic liver tumor model, treatment with BMS-CCR2-22 was shown to decrease the infiltration of tumor-associated macrophages (TAMs) into the tumor site. This reduction in TAMs enhanced the efficacy of chemotherapy, leading to improved survival in tumor-bearing mice.
PF-04634817 has progressed to clinical trials. In a phase 2 study for diabetic nephropathy, oral administration of 150 mg or 200 mg once daily was found to be safe and well-tolerated. However, the clinical development for this indication was discontinued due to modest efficacy. Another phase 2 trial in patients with diabetic macular edema found that PF-04634817 was inferior to the standard treatment, ranibizumab. In a preclinical model of diabetic nephropathy in mice, early intervention with PF-04634817 inhibited kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss.
Signaling Pathways and Experimental Workflow
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for evaluating CCR2 antagonists are depicted below.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of BMS-CCR2-22 and PF-04634817.
Radioligand Binding Assay (for IC50 determination)
This assay is used to determine the concentration of an antagonist that inhibits 50% of the binding of a radiolabeled ligand to its receptor.
-
Cell Preparation: Membranes from human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., THP-1) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.5% bovine serum albumin (BSA), pH 7.4, is used.
-
Reaction Mixture: A fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) is incubated with the cell membranes in the presence of varying concentrations of the test compound (BMS-CCR2-22 or PF-04634817).
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Calcium Flux Assay (FLIPR Assay)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by ligand binding to a G-protein coupled receptor like CCR2.
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 or CHO-K1 cells stably expressing CCR2) are plated in a 96-well or 384-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffer containing probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.
-
Antagonist Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the antagonist (BMS-CCR2-22 or PF-04634817) are added to the wells, and the baseline fluorescence is recorded.
-
Ligand Addition: After a short incubation with the antagonist, a fixed concentration of CCL2 is added to stimulate the cells.
-
Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the CCL2-induced calcium flux is calculated as the IC50 value.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Human monocytes are isolated from peripheral blood.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with media containing a specific concentration of CCL2.
-
Antagonist Treatment: The isolated monocytes are pre-incubated with varying concentrations of the antagonist (BMS-CCR2-22 or PF-04634817).
-
Cell Migration: The treated monocytes are placed in the upper chamber of the transwell. The chamber is then incubated for a period (e.g., 90 minutes) at 37°C to allow for cell migration through the membrane towards the CCL2 in the lower chamber.
-
Quantification: The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, the number of migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% is determined as the IC50 value.
Conclusion
BMS-CCR2-22 and PF-04634817 are both potent antagonists of the CCR2 receptor, but they exhibit distinct profiles. BMS-CCR2-22 is a highly specific and potent CCR2 antagonist with strong in vitro activity in functional assays. Its efficacy in a preclinical cancer model highlights its potential in immuno-oncology. PF-04634817 is a dual CCR2/CCR5 antagonist that has been evaluated in clinical trials for inflammatory conditions. While it demonstrated a good safety profile, its clinical efficacy in the studied indications was limited.
The choice between these two compounds for research purposes will depend on the specific scientific question. For studies focused solely on the role of CCR2, the high specificity of BMS-CCR2-22 is advantageous. For investigations where the combined blockade of CCR2 and CCR5 is of interest, PF-04634817 provides a valuable tool. The detailed experimental protocols provided herein should enable researchers to design and execute robust experiments to further elucidate the roles of these important inflammatory pathways.
References
BMS CCR2 22: A Comparative Analysis of its Selectivity for the CCR2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-C chemokine receptor 2 (CCR2) antagonist, BMS CCR2 22, focusing on its selectivity against the C-C chemokine receptor 3 (CCR3) and other related receptors. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent and high-affinity antagonist of the human CCR2 receptor.[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[5] This has made CCR2 a significant therapeutic target for a variety of inflammatory and autoimmune diseases. This compound was developed as a small molecule inhibitor to block this signaling pathway.
Quantitative Performance Data
The inhibitory activity of this compound on CCR2 has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Assay Type | Target | IC50 Value (nM) |
| Radioligand Binding | Human CCR2 | 5.1 |
| Chemotaxis | Human Monocytes (MCP-1 induced) | 1 |
| Calcium Flux | Human CCR2 | 18 |
Selectivity Profile of this compound
The structural basis for the selectivity of similar BMS compounds for CCR2 over other chemokine receptors, such as CCR5, has been investigated. These studies suggest that specific amino acid residues within the binding pockets of the receptors are key determinants of antagonist affinity and selectivity. For instance, the difference in a single amino acid at a specific position between CCR2 and CCR5 can dramatically alter the binding affinity of antagonists. It is plausible that similar structural differences between CCR2 and CCR3 contribute to the observed selectivity of this compound.
Without a direct IC50 value for CCR3, a quantitative fold-selectivity cannot be calculated. However, for research applications where specific antagonism of CCR2 is required with minimal off-target effects on CCR3, this compound is presented as a suitable tool. For comparison, other CCR2 antagonists have been developed with varying selectivity profiles. For example, some compounds are dual antagonists of CCR2 and CCR5, which may be desirable in certain therapeutic contexts.
Signaling Pathways
CCR2 and CCR3 are both G protein-coupled receptors (GPCRs) that share downstream signaling components. Upon ligand binding, these receptors activate intracellular signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation. The simplified, canonical signaling pathway for these receptors is depicted below.
Caption: Simplified signaling pathway of CCR2/CCR3.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound. These are generalized methodologies and may require optimization for specific cell types and laboratory conditions.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
References
Comparative Analysis of BMS CCR2 22 and Alternative CCR2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR2 antagonist BMS CCR2 22 with other notable alternatives. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting the CCL2-CCR2 signaling axis.
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte trafficking and inflammatory responses.[1][2] This guide will compare its in vitro performance with other widely used CCR2 inhibitors, including INCB3344, the dual CCR2/CCR5 antagonist Cenicriviroc, and the broader-spectrum chemokine receptor inhibitor TAK-779.
Quantitative Performance Comparison
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for this compound and its alternatives in key functional assays. Lower IC50 values indicate higher potency.
Table 1: CCR2 Binding Affinity
| Compound | Target(s) | Binding IC50 (nM) | Species |
| This compound | CCR2 | 5.1 | Human |
| INCB3344 | CCR2 | 5.1 | Human |
| Cenicriviroc | CCR2 / CCR5 | Not explicitly reported | Human |
| TAK-779 | CCR2 / CCR5 / CXCR3 | Not explicitly reported for CCR2 | Human |
Table 2: Chemotaxis Inhibition
| Compound | Target(s) | Chemotaxis IC50 (nM) | Species |
| This compound | CCR2 | 1 | Human |
| INCB3344 | CCR2 | 3.8 | Human |
| Cenicriviroc | CCR2 / CCR5 | Not explicitly reported | Human |
| TAK-779 | CCR2 / CCR5 / CXCR3 | Not explicitly reported | Human |
Table 3: Calcium Flux Inhibition
| Compound | Target(s) | Calcium Flux IC50 (nM) | Species |
| This compound | CCR2 | 18 | Human |
| INCB3344 | CCR2 | Not explicitly reported | Human |
| Cenicriviroc | CCR2 / CCR5 | Not explicitly reported | Human |
| TAK-779 | CCR2 / CCR5 / CXCR3 | Not explicitly reported | Human |
Experimental Methodologies
Reproducible and well-controlled experiments are paramount in drug discovery research. Below are detailed protocols for the key assays used to characterize CCR2 antagonists, based on methodologies reported in primary literature.
CCR2 Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human CCR2.
-
Radioligand: [¹²⁵I]-CCL2 (human).
-
Protocol:
-
Prepare cell membranes from HEK293-CCR2 cells.
-
In a 96-well plate, combine cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound (e.g., this compound).
-
Incubate the mixture to allow for competitive binding.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-CCL2.
-
-
Control Experiments:
-
Negative Control (Vehicle): The solvent used to dissolve the test compound (e.g., DMSO) is added to the assay in the absence of the compound to determine baseline binding.
-
Positive Control: A known, potent CCR2 antagonist is used as a reference compound.
-
Nonspecific Binding Control: A high concentration of unlabeled CCL2 is added to a set of wells to determine the amount of nonspecific binding of the radioligand.
-
Monocyte Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, such as CCL2.
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Protocol:
-
Place a multi-well chamber with a microporous membrane (e.g., Boyden chamber) in a tissue culture plate.
-
Add CCL2 to the lower chamber.
-
Pre-incubate the monocytes with varying concentrations of the test compound or vehicle control.
-
Add the pre-incubated monocytes to the upper chamber.
-
Incubate the plate to allow for cell migration through the membrane.
-
Stain and count the cells that have migrated to the lower chamber.
-
Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.
-
-
Control Experiments:
-
Negative Control (Vehicle): Monocytes are treated with the vehicle alone to measure baseline migration.
-
Positive Control: Monocytes are stimulated with CCL2 in the absence of any inhibitor to determine maximal migration.
-
Chemotaxis vs. Chemokinesis Control: To ensure the observed effect is directed migration (chemotaxis) and not random movement (chemokinesis), CCL2 can be added to both the upper and lower chambers in a separate control well.
-
Calcium Flux Assay
This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CCR2 activation.
-
Cells: A CCR2-expressing cell line (e.g., HEK293-CCR2 or THP-1).
-
Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Protocol:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Measure the baseline fluorescence.
-
Stimulate the cells with CCL2 and immediately measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced calcium flux.
-
-
Control Experiments:
-
Negative Control (Vehicle): Cells are treated with the vehicle alone before CCL2 stimulation to establish the baseline calcium response.
-
Positive Control: Cells are stimulated with CCL2 in the absence of an inhibitor to determine the maximal calcium flux. A non-specific calcium ionophore like ionomycin can also be used to confirm cell viability and dye loading.
-
Isotype Control (for flow cytometry): When using antibody-based detection methods in flow cytometry, an isotype control antibody is used to differentiate non-specific background staining from specific antibody binding.
-
Visualizing Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for antagonist evaluation.
Conclusion
This compound demonstrates high potency in inhibiting CCR2-mediated signaling and function, with low nanomolar IC50 values in binding, chemotaxis, and calcium flux assays. Its performance is comparable to other selective CCR2 antagonists like INCB3344. When selecting a CCR2 antagonist for research, it is crucial to consider the specific experimental context. For studies focused solely on the role of CCR2, a highly selective antagonist like this compound or INCB3344 is ideal. For investigating the combined roles of multiple chemokine receptors in a disease model, dual or broader-spectrum inhibitors such as Cenicriviroc or TAK-779 may be more appropriate. The detailed protocols and control experiment designs provided in this guide should serve as a valuable resource for researchers working to elucidate the therapeutic potential of targeting the CCL2-CCR2 axis.
References
On-Target Efficacy of BMS CCR2 22: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BMS CCR2 22, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. The performance of this compound is evaluated against other relevant CCR2 inhibitors, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound demonstrates high-affinity binding to the CCR2 receptor and potent functional antagonism of its signaling pathway. This is evidenced by its low nanomolar inhibitory concentrations in monocyte chemotaxis and calcium flux assays. Comparative analysis with the structurally similar compound BMS-741672 and its successor, BMS-753426, reveals a consistent and potent inhibition of CCR2-mediated monocyte recruitment in preclinical models. This guide will delve into the quantitative data, detail the experimental methodologies used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.
Comparative In Vitro Activity of CCR2 Antagonists
The on-target efficacy of this compound and its analogs is demonstrated through their ability to inhibit key functions of the CCR2 signaling pathway in vitro. The following table summarizes the inhibitory concentrations (IC50) of these compounds in various functional assays.
| Compound | CCR2 Binding IC50 (nM) | Calcium Flux IC50 (nM) | Monocyte Chemotaxis IC50 (nM) | Selectivity for CCR2 over CCR5 |
| This compound | 5.1[1] | 18[1] | 1.0[1] | >700-fold (for BMS-741672)[2] |
| BMS-741672 | 1.1[2] | Not Reported | 0.67 | >700-fold |
Comparative In Vivo Efficacy in Monocyte Infiltration Model
The on-target effect of CCR2 antagonism in a disease-relevant context is often assessed by its ability to block the infiltration of CCR2-expressing monocytes into inflamed tissues. The thioglycollate-induced peritonitis model in human CCR2 knock-in (hCCR2 KI) mice is a standard preclinical model for this purpose. The following table compares the in vivo efficacy of BMS-741672 and its successor compound, BMS-753426.
| Compound | In Vivo Model | Endpoint | EC50 (nM) |
| BMS-741672 | Thioglycollate-induced peritonitis in hCCR2 KI mice | Inhibition of monocyte/macrophage infiltration | 2.2 |
| BMS-753426 | Thioglycollate-induced peritonitis in hCCR2 KI mice | Inhibition of monocyte/macrophage infiltration | 3.9 |
Experimental Protocols
Monocyte Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, typically the CCR2 ligand, CCL2.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are further purified using methods such as magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well migration plate with a porous membrane (typically 5 µm pore size) is used.
-
Assay Setup:
-
The lower chamber is filled with media containing a specific concentration of recombinant human CCL2 (chemoattractant).
-
The isolated monocytes are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 30 minutes.
-
The cell suspension is then added to the upper chamber.
-
-
Incubation: The plate is incubated for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant GR dye) to measure the amount of cellular nucleic acid, which is proportional to the number of migrated cells.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Calcium Flux Assay
This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Methodology:
-
Cell Preparation: CCR2-expressing cells (e.g., human monocytes or a stable cell line) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fura-2 AM.
-
Assay Plate: The dye-loaded cells are plated in a multi-well plate suitable for fluorescence measurements.
-
Compound Pre-incubation: Cells are pre-incubated with different concentrations of the test compound or vehicle control.
-
Stimulation: Recombinant human CCL2 is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer. The ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Indo-1) is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The inhibition of the CCL2-induced calcium flux is calculated for each compound concentration to determine the IC50 value.
Thioglycollate-Induced Monocyte Infiltration in hCCR2 Knock-in Mice
This in vivo model assesses the ability of a CCR2 antagonist to block the recruitment of monocytes to an inflammatory site.
Methodology:
-
Animal Model: Human CCR2 knock-in (hCCR2 KI) mice are used, as some small molecule CCR2 antagonists have lower affinity for the murine version of the receptor.
-
Induction of Peritonitis: Mice are injected intraperitoneally with a sterile solution of thioglycollate broth (typically 3% wt/vol) to induce an inflammatory response and recruit monocytes/macrophages to the peritoneal cavity.
-
Compound Administration: The test compound (e.g., BMS-741672) or vehicle control is administered to the mice, typically orally, at various doses and time points relative to the thioglycollate injection.
-
Peritoneal Lavage: At a specified time after thioglycollate injection (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is washed with cold phosphate-buffered saline (PBS) to collect the infiltrating cells.
-
Cell Analysis: The collected cells are then stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, Ly6G, F4/80) and analyzed by flow cytometry to quantify the number of infiltrated monocytes/macrophages.
-
Data Analysis: The percentage of inhibition of monocyte/macrophage infiltration is calculated for each dose of the compound, and the EC50 (effective concentration 50) is determined.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
Caption: Monocyte Chemotaxis Assay Workflow.
Caption: In Vivo Monocyte Infiltration Model Workflow.
References
Comparative Analysis of BMS-CCR2-22 and Other CCR2 Antagonists in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist, BMS-CCR2-22, with other notable alternatives in the field. The objective is to offer a clear, data-driven overview of their relative potencies based on publicly available experimental data. This document summarizes key dose-response metrics, details the experimental protocols for seminal assays, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for BMS-CCR2-22 and a selection of alternative CCR2 antagonists across various functional assays. Lower IC50 values are indicative of higher potency.
| Compound | Binding Assay IC50 (nM) | Calcium Flux Assay IC50 (nM) | Chemotaxis Assay IC50 (nM) |
| BMS-CCR2-22 | 5.1[1][2][3] | 18[1] | 1 |
| Cenicriviroc | 5.9 (for MCP-1 binding) | Not widely reported | Not widely reported |
| PF-4136309 | 5.2 (human CCR2) | 3.3 | 3.9 (human) |
| INCB3284 | 3.7 | 6 | 4.7 |
| MK-0812 | 4.5 (isolated monocytes) | Not widely reported | 5 |
| RS-102895 | 360 | 32 | 1700 |
Experimental Methodologies
The following are generalized protocols for the key assays used to characterize CCR2 antagonist potency. These protocols are based on commonly cited methodologies in the field. For precise experimental conditions, it is recommended to consult the original research publications for each compound.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.
-
Cell Membrane Preparation: Membranes are prepared from cells overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA at pH 7.4, is used.
-
Competition Reaction: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.
-
Incubation: The reaction mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis.
Calcium Flux Assay
This functional assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a CCR2 agonist.
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer: A buffered saline solution, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, is used.
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A CCR2 agonist, typically MCP-1 (CCL2), is added to the cell suspension to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The peak fluorescence signal is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
-
Cell Preparation: A suspension of CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells) is prepared in a suitable migration medium.
-
Transwell System: A multi-well plate with transwell inserts (e.g., with a 5 µm pore size membrane) is used.
-
Assay Setup: The lower chamber of the transwell is filled with migration medium containing a chemoattractant (e.g., MCP-1). The cell suspension, pre-incubated with varying concentrations of the antagonist, is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by lysing the cells and measuring a cellular marker.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and a typical experimental workflow for dose-response analysis.
Caption: Simplified CCR2 signaling pathway.
Caption: Generalized workflow for a dose-response assay.
References
Efficacy of BMS CCR2 Antagonists in Preclinical Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), plays a crucial role in recruiting monocytes and macrophages to sites of inflammation. Consequently, the development of CCR2 antagonists is a focal point of pharmaceutical research. This guide provides a comparative overview of the preclinical efficacy of CCR2 antagonists from Bristol Myers Squibb (BMS), placed in context with other notable antagonists in key disease models: rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.
The CCR2/CCL2 Signaling Axis
The CCR2/CCL2 signaling pathway is a fundamental driver of inflammatory cell recruitment. Understanding this pathway is key to appreciating the mechanism of action of CCR2 antagonists.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of BMS CCR2 antagonists and other relevant CCR2 inhibitors in various preclinical models.
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| BMS-753426 (2d) | hCCR2 Knock-in Mice | 25 mg/kg, oral, BID | Reduced the area under the curve (AUC) of the clinical score by 49% (p < 0.05).[1] | [1] |
| INCB3344 | C57BL/6 Mice | 30 mg/kg, oral, BID | Significantly reduced clinical scores and CNS inflammation. | N/A |
| RS-504393 | Lewis Rats | 10 mg/kg, subcutaneous, daily | Attenuated clinical signs and reduced inflammatory cell infiltration in the CNS. | N/A |
Diabetic Nephropathy
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| BMS-813160 (dual CCR2/5) | Mouse Thioglycollate-induced Peritonitis Model | 10, 50, 160 mg/kg, oral, BID | Dose-dependent inhibition of inflammatory monocyte and macrophage migration.[2][3] | [2] |
| CCX140-B | db/db mice | 30 mg/kg in diet | Reduced albuminuria and glomerular hypertrophy. | N/A |
| RS102895 | db/db mice | 2 mg/kg/day in chow | Significantly improved diabetes-induced albuminuria and mesangial expansion. | N/A |
| RO5234444 | Uninephrectomized db/db mice | Admixed in chow | Reduced glomerulosclerosis, albuminuria, and improved glomerular filtration rate. | N/A |
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
While specific in vivo data for a BMS CCR2 antagonist in a CIA model was not identified in the immediate search, the general consensus from multiple studies is that while CCR2 antagonists show promise in rodent models of RA, this has not translated to significant clinical efficacy in humans.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| INCB3344 | DBA/1 Mice | 30 mg/kg, oral, BID | Significantly reduced arthritis scores and joint inflammation. | N/A |
| RS-504393 | DBA/1 Mice | 10 mg/kg, intraperitoneal, daily | Reduced clinical signs of arthritis and joint damage. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the disease models cited.
Experimental Workflow for Preclinical Efficacy Studies
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary immunization: Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster immunization: On day 21, administer a second injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin administration of the CCR2 antagonist or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw swelling using calipers.
-
At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Immunize mice subcutaneously with an emulsion containing 200 µg of MOG35-55 peptide in CFA.
-
Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment: Prophylactic treatment can begin on the day of immunization, while therapeutic treatment starts at the onset of clinical signs.
-
Assessment:
-
Score mice daily for clinical signs of EAE (e.g., 0-5 scale: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
At the end of the study, collect spinal cords for histological analysis of immune cell infiltration and demyelination.
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
-
Animals: Male C57BL/6 or db/db mice, 8-10 weeks old.
-
Induction:
-
For C57BL/6 mice, induce diabetes with multiple low-dose intraperitoneal injections of STZ (e.g., 50 mg/kg for 5 consecutive days).
-
db/db mice spontaneously develop diabetes.
-
-
Treatment: Begin treatment with the CCR2 antagonist or vehicle control after the onset of hyperglycemia.
-
Assessment:
-
Monitor blood glucose levels and body weight regularly.
-
Collect 24-hour urine samples to measure albumin-to-creatinine ratio.
-
At the end of the study, collect kidneys for histological analysis of glomerular hypertrophy, mesangial expansion, and fibrosis.
-
Conclusion
The available preclinical data suggests that BMS CCR2 antagonists, such as BMS-753426 and BMS-813160, demonstrate efficacy in animal models of multiple sclerosis and inflammatory cell migration, which is relevant to diabetic nephropathy. While the clinical translation of CCR2 antagonism in rheumatoid arthritis has been challenging, the robust preclinical efficacy of various CCR2 inhibitors in models of diabetic nephropathy and multiple sclerosis continues to support the therapeutic potential of this target. Further investigation into the efficacy of specific compounds like BMS CCR2 22 in these and other disease models is warranted to fully elucidate their therapeutic utility. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.
References
A Comparative Guide to BMS CCR2 22 and Other CCR2 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, BMS CCR2 22, with other notable alternatives in the field. The information herein is supported by experimental data from scientific literature to aid in the selection of appropriate research tools.
This compound is a potent and specific antagonist of CCR2, a key receptor in the inflammatory cascade.[1] Its primary function is to block the binding of its ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2] This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation, making CCR2 a significant therapeutic target for a variety of inflammatory diseases, autoimmune disorders, and cancer.[3][4] This guide will compare the in vitro performance of this compound with other commercially available CCR2 antagonists, including Cenicriviroc, BMS-813160, CCX140-B, and INCB3284.
Performance Comparison of CCR2 Antagonists
The following tables summarize the reported in vitro potency of this compound and its alternatives. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: CCR2 Binding Affinity
This table compares the ability of each antagonist to bind to the CCR2 receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Binding IC50 (nM) | Species | Radioligand | Source |
| This compound | 5.1 | Human | ||
| BMS-813160 | 6.2 | Human | 125I-CCL2 | |
| CCX140-B | 17 | Human | 125I-CCL2 | |
| INCB3284 | 3.7 | Human | MCP-1 |
Table 2: Inhibition of Chemotaxis
This table illustrates the effectiveness of each antagonist in preventing the migration of cells, typically monocytes, towards a chemoattractant like CCL2. A lower IC50 value signifies greater potency in inhibiting cell migration.
| Compound | Chemotaxis IC50 (nM) | Cell Type | Chemoattractant | Source |
| This compound | 1 | Human Monocytes | ||
| BMS-813160 | 0.8 (CCR2) | Human Whole Blood | ||
| CCX140-B | 8 | Human Monocytes | CCL2 | |
| INCB3284 | 4.7 |
Table 3: Inhibition of Calcium Flux
This table showcases the ability of each antagonist to block the intracellular calcium mobilization that occurs upon CCR2 activation. A lower IC50 value indicates a more potent antagonist.
| Compound | Calcium Flux IC50 (nM) | Cell Type | Source |
| This compound | 18 | ||
| CCX140-B | 3 | Human Monocytes | |
| INCB3284 | 6 |
Table 4: Selectivity Profile
This table provides insight into the selectivity of each antagonist for CCR2 over other related chemokine receptors, such as CCR5. This is crucial for researchers investigating the specific roles of CCR2.
| Compound | CCR5 Binding IC50 (nM) | CCR5/CCR2 Selectivity Ratio | Notes | Source |
| This compound | - | Selective over CCR3 | ||
| Cenicriviroc | Potent | Dual CCR2/CCR5 antagonist | ||
| BMS-813160 | 3.6 | ~0.6 (Dual Antagonist) | Potent dual CCR2/CCR5 antagonist | |
| BMS-753426 | 83 | - | Improved affinity for CCR5 compared to earlier compounds | |
| INCB3284 | >1000 | >270 | Highly selective for CCR2 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CCL2-CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.
Caption: The CCL2-CCR2 signaling cascade.
Caption: Workflow for evaluating CCR2 antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CCR2 receptor.
-
Cell Membrane Preparation:
-
Culture cells expressing CCR2 (e.g., HEK293-CCR2 or human monocytes) and harvest.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add serial dilutions of the unlabeled CCR2 antagonist (competitor).
-
Add a constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2).
-
For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Monocyte Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).
-
Resuspend the cells in a serum-free or low-serum medium.
-
-
Assay Setup:
-
Use a Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-8 µm pore size).
-
In the lower chamber, add the chemoattractant (e.g., CCL2) at a concentration that induces optimal migration.
-
In the upper chamber, add the monocytes that have been pre-incubated with various concentrations of the CCR2 antagonist or vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.
-
Cell Preparation and Dye Loading:
-
Culture CCR2-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the CCR2 antagonist to the wells and incubate for a short period.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject the CCR2 agonist (e.g., CCL2) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium response for each antagonist concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Safety Operating Guide
Comprehensive Guide to the Handling and Disposal of BMS-CCR2-22
This document provides essential safety, operational, and disposal information for BMS-CCR2-22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
Chemical and Physical Properties
A summary of the key quantitative data for BMS-CCR2-22 is presented below for easy reference.
| Property | Value | Source(s) |
| Synonyms | BMS CCR2-22 | [1][2] |
| CAS Number | 445479-97-0 | [1][2] |
| Molecular Formula | C₂₈H₃₄F₃N₅O₄S | [1] |
| Molecular Weight | 593.66 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | A solid | |
| Storage Temperature | -20°C | |
| Solubility | DMSO: ≥10 mg/mL | |
| Binding Affinity (IC₅₀) | 5.1 nM | |
| Chemotaxis IC₅₀ | 1 nM | |
| Calcium Flux IC₅₀ | 18 nM |
Proper Disposal Procedures for BMS-CCR2-22
Proper disposal of BMS-CCR2-22 is critical to ensure laboratory safety and environmental protection. The following step-by-step guidance is based on standard laboratory chemical waste disposal protocols.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Step 2: Waste Segregation
-
Solid Waste: Unused or expired solid BMS-CCR2-22 should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions of BMS-CCR2-22 (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Contaminated Materials: All materials that have come into contact with BMS-CCR2-22, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of in the designated solid chemical waste container.
Step 3: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("BMS-CCR2-22"), and the primary hazards associated with the compound.
Step 4: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
Step 5: Disposal
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup.
-
Do not dispose of BMS-CCR2-22 down the drain or in regular trash.
Experimental Protocols
BMS-CCR2-22 is a potent antagonist of the CCR2 receptor, and its activity is often characterized using in vitro functional assays. Detailed methodologies for two key experiments are provided below.
1. Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, the CCR2 ligand, CCL2 (also known as MCP-1).
-
Cell Culture: Use a cell line that expresses CCR2, such as human monocytes or a recombinant cell line. Culture the cells in appropriate media and conditions.
-
Assay Setup:
-
Prepare a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
-
In the lower chambers, add assay medium containing various concentrations of CCL2 to create a chemoattractant gradient.
-
In separate wells, include a negative control (medium alone) and a positive control (CCL2 without any inhibitor).
-
-
Inhibition with BMS-CCR2-22:
-
Pre-incubate the CCR2-expressing cells with varying concentrations of BMS-CCR2-22.
-
Add the pre-incubated cells to the upper chambers of the Transwell plate.
-
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-4 hours) at 37°C in a humidified incubator.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in each well using a microscope or a plate reader.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of BMS-CCR2-22 to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell migration.
2. Calcium Flux Assay
This assay measures the ability of a compound to block the increase in intracellular calcium that occurs when a ligand binds to a G-protein coupled receptor like CCR2.
-
Cell Preparation:
-
Use CCR2-expressing cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye will fluoresce upon binding to calcium.
-
-
Assay Setup:
-
Plate the dye-loaded cells in a microplate.
-
Use a fluorescent plate reader capable of kinetic reading to measure the baseline fluorescence.
-
-
Inhibition with BMS-CCR2-22:
-
Add varying concentrations of BMS-CCR2-22 to the wells and incubate for a short period.
-
-
Stimulation:
-
Inject a solution of the CCR2 ligand, CCL2, into the wells to stimulate the receptor.
-
-
Measurement:
-
Immediately after adding CCL2, measure the change in fluorescence over time. The binding of CCL2 to CCR2 will trigger a rapid increase in intracellular calcium, leading to an increase in fluorescence.
-
-
Data Analysis:
-
The peak fluorescence intensity is proportional to the amount of calcium released.
-
Plot the peak fluorescence intensity against the concentration of BMS-CCR2-22 to calculate the IC₅₀ value for the inhibition of calcium flux.
-
Signaling Pathway Visualization
The binding of the chemokine CCL2 to its receptor CCR2 initiates a signaling cascade that promotes monocyte and macrophage recruitment to sites of inflammation. BMS-CCR2-22 acts as an antagonist, blocking this interaction and the subsequent downstream signaling events.
Caption: Antagonism of the CCL2/CCR2 signaling pathway by BMS-CCR2-22.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
